Hydrodolasetron-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 2,4,5,6,7-pentadeuterio-1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/i1D,2D,3D,4D,9D |
InChI Key |
MLWGAEVSWJXOQJ-NEKQGQCZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C(=O)OC3CC4CC5CC(C3)N4CC5O)[2H])[2H] |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hydrodolasetron-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of Hydrodolasetron-d5. This deuterated analog of Hydrodolasetron, the active metabolite of the antiemetic drug Dolasetron, is a valuable tool in pharmacokinetic and metabolic studies. The introduction of deuterium atoms provides a distinct mass signature for mass spectrometry-based quantification and can be used to investigate kinetic isotope effects.
This document outlines a feasible synthetic pathway, detailed experimental protocols, and the expected analytical characterization data. All quantitative information is summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide a clear graphical representation of the processes.
Synthesis of this compound
The proposed synthesis of this compound involves a two-step process starting from the commercially available drug, Dolasetron. The key transformation is the reduction of the ketone functionality in Dolasetron to a secondary alcohol using a deuterated reducing agent. This method is a common and effective way to introduce deuterium atoms at a specific position in a molecule.
Proposed Synthetic Pathway
The synthesis commences with Dolasetron, which is reduced using sodium borodeuteride (NaBD4). This reagent provides a source of deuteride ions (D-), which selectively attack the carbonyl carbon of the ketone. A subsequent workup with D2O ensures that the resulting hydroxyl group is also deuterated, leading to the formation of this compound where the deuterium is incorporated at the carbinol carbon and as the hydroxyl deuteron. The use of d4-methanol as a solvent can further enhance the deuterium incorporation and minimize H/D scrambling.
Experimental Protocol: Reduction of Dolasetron to this compound
Materials:
-
Dolasetron mesylate
-
Sodium borodeuteride (NaBD4, 98 atom % D)
-
Methanol-d4 (CD3OD, 99.5 atom % D)
-
Deuterium oxide (D2O, 99.9 atom % D)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon gas
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask is charged with Dolasetron mesylate (1.0 g, 2.28 mmol) and dissolved in methanol-d4 (20 mL) under an argon atmosphere. The solution is stirred at room temperature until all the solid has dissolved.
-
Reduction: The flask is cooled to 0 °C in an ice bath. Sodium borodeuteride (0.19 g, 4.56 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The reaction mixture is stirred at 0 °C for 2 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The disappearance of the Dolasetron spot and the appearance of a new, more polar spot for this compound indicates the completion of the reaction.
-
Quenching and Work-up: The reaction is quenched by the slow addition of deuterium oxide (5 mL) at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes. The solvent is removed under reduced pressure.
-
Extraction: The residue is partitioned between dichloromethane (50 mL) and water (20 mL). The aqueous layer is extracted with dichloromethane (2 x 25 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude this compound is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (from 0% to 5%) to afford the pure product as a white solid.
Characterization of this compound
The successful synthesis of this compound is confirmed through a series of analytical techniques. The primary methods for characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to determine the extent of deuterium incorporation.
Table 1: Expected Mass Spectrometry Data for this compound
| Analyte | Formula | Monoisotopic Mass (Da) | [M+H]+ (m/z) |
| Hydrodolasetron | C19H22N2O3 | 326.1630 | 327.1703 |
| This compound | C19H17D5N2O3 | 331.1944 | 332.2017 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the exact location of the deuterium atoms. In the ¹H NMR spectrum, the signal corresponding to the proton at the carbinol carbon is expected to be absent. In the ¹³C NMR spectrum, the signal for the carbinol carbon will be observed as a triplet due to coupling with the deuterium atom.
Table 2: Predicted ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment | Change upon Deuteration |
| 8.10 | br s | Indole N-H | No change |
| 7.80 - 7.10 | m | Aromatic protons | No change |
| 4.95 | m | H-8 | Signal disappears |
| 3.50 - 1.80 | m | Aliphatic protons | No change |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Change upon Deuteration |
| 170.5 | C=O (ester) | No change |
| 136.0 - 110.0 | Aromatic carbons | No change |
| 75.0 | C-8 | Signal becomes a triplet with reduced intensity |
| 60.0 - 25.0 | Aliphatic carbons | No change |
Visualizations
Synthetic Workflow
Hydrodolasetron-d5: A Technical Guide to Certificate of Analysis Specifications and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specifications typically found in a Certificate of Analysis (CoA) for Hydrodolasetron-d5, a deuterated analog of the active metabolite of Dolasetron. Dolasetron is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery. Its clinical efficacy is primarily attributed to its reduced metabolite, hydrodolasetron. The use of deuterated internal standards like this compound is crucial for accurate quantification in pharmacokinetic studies and other bioanalytical applications.
This document outlines the key quality attributes of this compound, details the experimental protocols for its analysis, and illustrates the relevant biological pathway and analytical workflows.
Certificate of Analysis Specifications
The Certificate of Analysis for a deuterated standard such as this compound provides critical information regarding its identity, purity, and isotopic enrichment. The following table summarizes the typical specifications.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity (by MS) | ≥ 99% Deuterium Incorporation | Mass Spectrometry (MS) |
| Deuterium Enrichment | Report value (e.g., No. of Deuterium atoms: 5) | Mass Spectrometry (MS) |
| Residual Solvents | Meets USP <467> requirements | Gas Chromatography (GC) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Inorganic Impurities | Report value | Inductively Coupled Plasma (ICP-MS) |
| Storage Conditions | Store at -20°C, protect from light and moisture | - |
Experimental Protocols
Accurate characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for key analytical experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the chemical purity of this compound and to detect any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile and diluted to an appropriate concentration for injection.
-
Analysis: The peak area of this compound is compared to the total peak area of all components in the chromatogram to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight of this compound, thereby confirming its identity, and to determine the degree of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of Hydrodolasetron with five deuterium atoms. The isotopic distribution is analyzed to calculate the percentage of deuterium incorporation. The absence of a significant peak at the mass of the non-deuterated Hydrodolasetron confirms high isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H-NMR: The proton NMR spectrum is used to confirm the overall structure. The absence or significant reduction of signals at the sites of deuteration provides evidence of successful labeling.
-
¹³C-NMR: The carbon-13 NMR spectrum provides further confirmation of the carbon skeleton.
-
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl₃).
Experimental and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to this compound.
Caption: Experimental workflow for the quantification of hydrodolasetron using this compound as an internal standard.
Caption: Logical relationship of the core components of a Certificate of Analysis for this compound.
Caption: Simplified signaling pathway of the 5-HT3 receptor and the antagonistic action of hydrodolasetron.
Mechanism of Action of Hydrodolasetron
Dolasetron is rapidly converted to its active metabolite, hydrodolasetron, which is a potent and selective antagonist of the 5-HT3 receptor.[1] These receptors are ligand-gated ion channels located on peripheral and central neurons.[1] When activated by serotonin (5-HT), these channels open, leading to an influx of cations (Na+, K+, Ca²+), causing neuronal depolarization.[2] This depolarization in the gastrointestinal tract and the chemoreceptor trigger zone in the brainstem is a key step in the emetic reflex.[3] Hydrodolasetron competitively blocks the binding of serotonin to the 5-HT3 receptor, thereby preventing this signaling cascade and inhibiting nausea and vomiting.[3]
References
Navigating the Isotopic Landscape: A Technical Guide to Hydrodolasetron-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and labeling of Hydrodolasetron-d5, a deuterated analog of the active metabolite of the antiemetic drug Dolasetron. This document delves into the synthesis, analytical characterization, and metabolic context of this stable isotope-labeled compound, offering valuable insights for its application in pharmacokinetic studies, as an internal standard in bioanalytical assays, and in metabolic fate studies.
Introduction to Isotopic Labeling of Hydrodolasetron
Hydrodolasetron is the primary active metabolite of Dolasetron, a potent and selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting. The introduction of deuterium (a stable, non-radioactive isotope of hydrogen) into the Hydrodolasetron molecule to create this compound offers significant advantages in drug development and clinical research. The increased mass of deuterium can alter the metabolic profile of the drug, often leading to a slower rate of metabolism and potentially improved pharmacokinetic properties. Furthermore, deuterated compounds are invaluable as internal standards for highly sensitive and accurate quantification in complex biological matrices using mass spectrometry.
While specific documentation for a -d5 variant of Hydrodolasetron is not widely available in public literature, this guide will focus on the principles and methodologies applicable to deuterated Hydrodolasetron, with Hydrodolasetron-d4 serving as a well-documented proxy.
Synthesis and Labeling of Deuterated Hydrodolasetron
The synthesis of deuterated Hydrodolasetron typically involves the introduction of deuterium atoms at specific, stable positions within the molecule. A plausible synthetic strategy for Hydrodolasetron-d4, which can be adapted for a -d5 version, involves the reduction of a suitable precursor containing carbonyl groups.
Plausible Synthetic Workflow for Deuterated Hydrodolasetron:
Caption: Plausible synthetic workflow for deuterated Hydrodolasetron.
The key step is the reduction of ketone functionalities within a precursor molecule using a deuterium-donating agent. The number and position of the incorporated deuterium atoms depend on the structure of the precursor and the chosen deuterating agent. Subsequent purification is crucial to isolate the desired deuterated compound with high chemical purity.
Isotopic Purity and Characterization
The determination of isotopic purity is a critical quality attribute for any deuterated compound. It involves quantifying the percentage of the desired deuterated isotopologue (in this case, the d5 species) and identifying the distribution of other isotopologues (d0, d1, d2, etc.). The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Presentation
The isotopic purity of a deuterated compound is typically summarized in a table detailing the distribution of different isotopologues. While a specific certificate of analysis for this compound is not publicly available, the following table provides a representative example of isotopic purity data for a deuterated pharmaceutical standard.
| Isotopologue | Relative Abundance (%) |
| d0 | 0.1 |
| d1 | 0.5 |
| d2 | 2.0 |
| d3 | 8.5 |
| d4 | 88.9 |
| d5 | (Target) |
Note: This table is illustrative. The actual distribution for a specific batch of this compound would need to be determined experimentally.
A second table can be used to summarize the overall isotopic enrichment.
| Parameter | Specification |
| Chemical Purity (by HPLC) | >98% |
| Isotopic Purity (d5) | >95% |
| Isotopic Enrichment per site | >99% |
Experimental Protocols
Objective: To determine the isotopic distribution and confirm the mass of this compound.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Instrumentation:
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
Experimental Workflow:
Caption: LC-MS workflow for isotopic purity analysis.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Resolution: >10,000.
-
Data Acquisition: Full scan mode to observe the entire isotopic cluster of the protonated molecule [M+H]+.
-
-
Data Analysis:
-
Extract the ion chromatogram corresponding to the expected mass of this compound.
-
Analyze the mass spectrum of the chromatographic peak to determine the relative intensities of the [M+H]+ ions for each isotopologue (d0, d1, d2, d3, d4, d5, etc.).
-
Calculate the percentage of each isotopologue to determine the isotopic purity.
-
Objective: To confirm the chemical structure and determine the specific locations of the deuterium atoms.
Methodology: ¹H (Proton) and ²H (Deuterium) NMR spectroscopy.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Workflow:
Caption: NMR workflow for structural and labeling site confirmation.
Detailed Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable non-deuterated solvent (e.g., DMSO, CHCl₃) in an NMR tube.
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the spectrum to that of an unlabeled Hydrodolasetron standard. The absence or significant reduction of proton signals at specific chemical shifts confirms the locations of deuterium labeling. The integration of the remaining proton signals can be used to estimate the degree of deuteration.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
Analysis: This spectrum will directly show signals corresponding to the deuterium atoms. The chemical shifts of these signals will confirm the electronic environment of the deuterium atoms, and therefore their position in the molecule.
-
Metabolic Pathway of Dolasetron to Hydrodolasetron
Understanding the metabolic conversion of the parent drug, Dolasetron, to its active metabolite, Hydrodolasetron, is crucial for interpreting data from studies using deuterated analogs. This conversion is a rapid and extensive reduction reaction.
Caption: Metabolic conversion of Dolasetron to Hydrodolasetron.
This metabolic activation is a key feature of Dolasetron's pharmacology. When using this compound in metabolic studies, it is important to consider how deuteration might influence any subsequent metabolic steps.
Conclusion
This compound is a valuable tool for researchers in drug development and clinical pharmacology. Its synthesis requires careful control of deuteration conditions, and its characterization relies on a combination of high-resolution mass spectrometry and NMR spectroscopy to ensure high isotopic and chemical purity. The detailed experimental protocols and workflows provided in this guide offer a framework for the successful implementation of deuterated Hydrodolasetron in a research setting, enabling more precise and reliable data in pharmacokinetic and bioanalytical studies.
The Role of Hydrodolasetron-d5 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative bioanalysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for achieving these goals. This technical guide delves into the core principles and mechanism of action of hydrodolasetron-d5 as an internal standard for the quantitative analysis of hydrodolasetron. By exploring its physicochemical properties, detailing experimental protocols, and presenting comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.
Hydrodolasetron is the active metabolite of dolasetron, a potent 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and surgery. Accurate measurement of hydrodolasetron concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This compound, a deuterated analog of the active metabolite, serves as an ideal internal standard to ensure the integrity of these bioanalytical methods.
Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle yet significant modification makes them ideal for mass spectrometry-based quantitative assays.[1] The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[1]
Key Advantages:
-
Co-elution with Analyte: In chromatographic separations, such as high-performance liquid chromatography (HPLC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects and variations in mobile phase composition or flow rate.
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency. This is because the isotopic substitution has a negligible effect on the molecule's ionization potential.
-
Compensation for Variability: Because the internal standard behaves almost identically to the analyte throughout the entire analytical process (extraction, chromatography, and ionization), any variations or losses of the analyte during sample preparation or injection will be mirrored by the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and precise quantification.
Mechanism of Action of this compound as an Internal Standard
The mechanism of action of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. A known amount of this compound is spiked into the biological sample (e.g., plasma, urine) containing an unknown concentration of hydrodolasetron. The deuterated standard and the native analyte are then extracted, purified, and analyzed together by LC-MS/MS.
The mass spectrometer is programmed to detect the specific mass-to-charge ratios (m/z) of both hydrodolasetron and this compound. Since deuterium is heavier than hydrogen, this compound has a higher molecular weight and a distinct m/z value from hydrodolasetron, allowing the instrument to differentiate between the two compounds.
By measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This ratiometric measurement corrects for a wide range of potential errors, including:
-
Extraction Inefficiency: Incomplete or variable recovery of the analyte during sample preparation.
-
Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the biological matrix.
-
Injection Volume Variability: Inconsistencies in the volume of sample introduced into the LC-MS/MS system.
-
Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over time.
Quantitative Data Summary
The following tables summarize key performance parameters from a validated bioanalytical method for the simultaneous determination of dolasetron and its active metabolite, hydrodolasetron, in human plasma using HPLC-ESI-MS. While this particular study utilized ondansetron as the internal standard, the validation data provides a strong indication of the performance that can be expected when using a deuterated internal standard like this compound, which is considered superior due to its closer structural and physicochemical similarity to the analyte.
Table 1: Linearity and Sensitivity of the Bioanalytical Method
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (ng/mL) |
| Dolasetron | 7.9 - 4750.0 | > 0.997 | 7.9 |
| Hydrodolasetron | 4.8 - 2855.1 | > 0.997 | 4.8 |
Data from a study on the simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS.[2]
Table 2: Precision and Accuracy of the Bioanalytical Method
| Analyte | Intra-day Repeatability (RSD, %) | Inter-day Repeatability (RSD, %) |
| Dolasetron | < 10 | < 10 |
| Hydrodolasetron | < 10 | < 10 |
Data from a study on the simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS.[2]
Table 3: Extraction Recovery
| Analyte | Extraction Recovery (%) |
| Dolasetron | > 96 |
| Hydrodolasetron | > 96 |
| Ondansetron (Internal Standard) | > 96 |
Data from a study on the simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS using a salt-induced phase separation extraction method.[2]
Experimental Protocols
The following provides a detailed, generalized experimental protocol for the quantitative analysis of hydrodolasetron in human plasma using this compound as an internal standard. This protocol is based on established methods for similar small molecule drugs and should be optimized and validated for specific laboratory conditions.
1. Preparation of Stock and Working Solutions
-
Hydrodolasetron Stock Solution (1 mg/mL): Accurately weigh and dissolve hydrodolasetron in a suitable solvent (e.g., methanol).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Standard Solutions: Prepare serial dilutions of the hydrodolasetron stock solution with a 50:50 mixture of methanol and water to create calibration standards at various concentrations.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in acetonitrile.
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of hydrodolasetron from potential interferences.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for hydrodolasetron and this compound would need to be optimized.
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of hydrodolasetron using this compound as an internal standard.
Caption: The principle of isotope dilution mass spectrometry using a deuterated internal standard.
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of hydrodolasetron in biological matrices. Its mechanism of action, based on the robust principles of isotope dilution mass spectrometry, allows for the effective compensation of analytical variability inherent in complex sample preparation and LC-MS/MS analysis. The near-identical physicochemical properties of this compound to the native analyte ensure co-elution and similar ionization behavior, which are critical for reliable ratiometric measurement. By implementing a validated bioanalytical method with this compound, researchers, scientists, and drug development professionals can have high confidence in the integrity of their pharmacokinetic and other quantitative bioanalytical data, ultimately contributing to the safe and effective development of new therapeutics.
References
The Gold Standard in Pharmacokinetic Analysis: A Technical Guide to Hydrodolasetron-d5 for Dolasetron Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the deuterated internal standard, Hydrodolasetron-d5, in the precise and accurate pharmacokinetic evaluation of the antiemetic drug dolasetron. By delving into the metabolic pathway of dolasetron, state-of-the-art analytical methodologies, and the principles of isotopic labeling, this document serves as a comprehensive resource for professionals in the field of drug metabolism and pharmacokinetics (DMPK).
Introduction: The Significance of Precise Quantification in Dolasetron Pharmacokinetics
Dolasetron is a potent serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery.[1][2] Following administration, dolasetron is rapidly and extensively metabolized by carbonyl reductase to its major active metabolite, hydrodolasetron.[1][2] The clinical efficacy of dolasetron is primarily attributed to hydrodolasetron, making the accurate quantification of both the parent drug and its active metabolite in biological matrices crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) based assays. A deuterated internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, and ionization in the mass spectrometer, thereby compensating for matrix effects and variability in the analytical process. This leads to enhanced precision, accuracy, and robustness of the bioanalytical method.
Metabolic Pathway and Rationale for this compound
Dolasetron undergoes a rapid and near-complete conversion to hydrodolasetron through the reduction of its ketone group to a secondary alcohol. This metabolic transformation is the primary clearance pathway for the parent drug.
References
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalytical science, particularly within pharmaceutical and drug development, the pursuit of precise and accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS), with a prominent role for deuterated standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), has become the definitive approach for achieving reliable and reproducible results.[1] This technical guide provides an in-depth exploration of the core principles, practical applications, and experimental considerations for leveraging deuterated standards to ensure the integrity of bioanalytical data.
The Core Principle: Mitigating Variability with Isotopic Analogs
A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[2] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the native analyte by a mass spectrometer. However, its chemical and physical properties remain nearly identical.[3] This near-identity is the cornerstone of its utility. By adding a known quantity of the deuterated standard to every sample, calibrator, and quality control sample at the outset of the analytical workflow, it serves as a robust reference to correct for variations that can occur throughout the entire process, from sample preparation to detection.[2]
The primary sources of variability that a deuterated internal standard effectively compensates for include:
-
Sample Preparation and Extraction Losses: Any loss of analyte during sample processing steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the deuterated standard.[1]
-
Matrix Effects: Co-eluting endogenous components from biological matrices like plasma, urine, or tissue homogenates can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. Because the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response are effectively normalized by calculating the ratio of the analyte signal to the internal standard signal.
Key Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:
-
Co-elution with the Analyte: The near-identical physicochemical properties of the deuterated standard and the analyte ensure they behave similarly during chromatographic separation, leading to co-elution. This is critical for effective compensation of matrix effects.
-
Enhanced Accuracy and Precision: By correcting for multiple sources of variability, deuterated standards significantly improve the accuracy and precision of quantitative bioanalytical methods.
-
Increased Method Robustness: Methods employing deuterated internal standards are generally more rugged and less susceptible to day-to-day variations in instrument performance and experimental conditions.
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.
Quantitative Data Summary
The following tables summarize key performance characteristics of bioanalytical methods utilizing deuterated internal standards, as well as regulatory acceptance criteria.
Table 1: Comparison of Assay Imprecision with Deuterated vs. Analog Internal Standard
| Analyte | Internal Standard Type | Inter-patient Assay Imprecision (CV%) |
| Sirolimus | Deuterated (SIR-d3) | 2.7% - 5.7% |
| Sirolimus | Structural Analog (Desmethoxyrapamycin) | 7.6% - 9.7% |
Table 2: Bioanalytical Method Validation Data for Atorvastatin using a Deuterated Internal Standard
| Validation Parameter | Acceptance Criteria (ICH M10) | Observed Performance |
| Calibration Curve | ||
| Regression Model | r² ≥ 0.99 | Meets Criteria |
| Accuracy | ±15% (±20% at LLOQ) | Meets Criteria |
| Accuracy and Precision | ||
| Intra-run Accuracy | Within ±15% of nominal | Meets Criteria |
| Intra-run Precision | ≤15% CV (≤20% at LLOQ) | Meets Criteria |
| Inter-run Accuracy | Within ±15% of nominal | Meets Criteria |
| Inter-run Precision | ≤15% CV (≤20% at LLOQ) | Meets Criteria |
| Selectivity | ||
| Blank Matrix Interference | ≤20% of LLOQ response | Meets Criteria |
| Matrix Effect | ||
| CV of Matrix Factor | ≤15% | Meets Criteria |
| This table presents a summary of typical validation data for a bioanalytical method for atorvastatin in human plasma using atorvastatin-d5 as the internal standard, demonstrating that the use of a deuterated internal standard enables the method to meet stringent regulatory acceptance criteria. |
Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria (ICH M10 Guideline)
| Parameter | Key Requirement | Acceptance Criteria |
| Calibration Curve | Generated for each analytical run with a blank, a zero sample, and at least six non-zero concentration levels. | At least 75% of standards must be within ±15% of nominal concentration (±20% at LLOQ). |
| Accuracy and Precision | Assessed at LLOQ, Low, Medium, and High QC levels. | Intra- and inter-run accuracy within ±15% of nominal; precision (CV) ≤15% (±20% and ≤20% at LLOQ, respectively). |
| Selectivity and Specificity | Method should differentiate analyte and IS from endogenous components. | In at least 6 independent blank matrices, interference should be ≤20% of analyte response at LLOQ and ≤5% of IS response. |
| Matrix Effect | Evaluated to assess the impact of the matrix on ionization. | The coefficient of variation (CV) of the matrix factor from at least six different sources of matrix should be ≤15%. |
| Stability | Assessed under various conditions (bench-top, freeze-thaw, long-term). | Mean concentration of stability QC samples should be within ±15% of nominal concentration. |
| Dilution Integrity | Ensures samples with concentrations above the ULOQ can be diluted and accurately measured. | Accuracy and precision of diluted QCs should be within ±15%. |
Experimental Protocols
The following sections detail representative experimental protocols for the use of deuterated standards in bioanalytical research.
Sample Preparation: Protein Precipitation
This method is a rapid and straightforward approach for removing proteins from biological samples.
-
Sample Aliquoting: Thaw frozen plasma or serum samples on ice. In a microcentrifuge tube, add 100 µL of the biological sample.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to aid in protein precipitation and improve chromatographic peak shape) to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a more rigorous sample cleanup, which can be beneficial for reducing matrix effects and improving assay sensitivity.
-
Internal Standard Spiking: Add the deuterated internal standard to the plasma or urine sample and vortex.
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing water through it.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the analyte and deuterated internal standard with a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Analysis: Transfer the reconstituted sample for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A suitable UHPLC system is typically used.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly employed.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: A small injection volume, such as 5 µL, is common.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is selected based on the analyte's properties.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for both the analyte and the deuterated internal standard.
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the deuterated internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.
-
Calibration Curve Generation: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with appropriate weighting is typically used.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Logical Relationship: Correction for Matrix Effects
Caption: Logical diagram illustrating how a deuterated internal standard corrects for matrix effects.
Signaling Pathway: Drug Metabolism
References
In-Depth Technical Guide on the Mass Spectrometry Fragmentation of Hydrodolasetron-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Hydrodolasetron-d5, a deuterated internal standard for the active metabolite of the antiemetic drug Dolasetron. The content herein is designed to support researchers and scientists in developing and validating bioanalytical methods, particularly for pharmacokinetic and toxicokinetic studies.
Introduction
Hydrodolasetron is the primary active metabolite of Dolasetron, a potent and selective serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and surgery. Accurate quantification of hydrodolasetron in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.
Predicted Fragmentation Pathway
This compound is anticipated to undergo fragmentation in a manner analogous to its non-deuterated counterpart, with a corresponding mass shift of 5 Daltons in the precursor ion and any fragment ions retaining the deuterated indole moiety. The primary sites for fragmentation are the ester linkage and the bicyclic ring structure.
Proposed Deuterium Labeling: For the purpose of this guide, it is assumed that the five deuterium atoms are located on the benzene ring of the indole group. This is a common and stable position for deuterium labeling, preventing back-exchange with protic solvents.
Positive Ion ESI-MS/MS Fragmentation:
In positive ion mode, hydrodolasetron will be protonated, likely on the tertiary amine of the bicyclic system, to form the precursor ion [M+H]⁺. Collision-induced dissociation (CID) is expected to induce fragmentation through several key pathways:
-
Cleavage of the Ester Bond: The most prominent fragmentation is the cleavage of the ester bond, leading to the loss of the indole-3-carboxylic acid moiety. This can occur in two ways:
-
Formation of the Hydrodolasetron alcohol fragment: This pathway involves the loss of the deuterated indole-3-carboxylic acid as a neutral molecule, resulting in a fragment ion corresponding to the protonated alcohol of the bicyclic amine.
-
Formation of the deuterated Indole-3-carboxylic acid fragment: Alternatively, the charge can be retained by the indole portion, leading to the formation of a protonated deuterated indole-3-carboxylic acid fragment.
-
-
Fragmentation of the Bicyclic Ring System: The bridged bicyclic amine structure can also undergo fragmentation, leading to characteristic neutral losses, such as the loss of ethylene or other small hydrocarbon fragments from the aliphatic rings.
Quantitative Data Summary
The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and major product ions of both hydrodolasetron and this compound in positive ion ESI-MS/MS.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Fragment Description |
| Hydrodolasetron | 327.2 | 166.1 | 162.1 | Product Ion 1: Protonated hydrodolasetron alcohol fragment after loss of indole-3-carboxylic acid. Product Ion 2: Protonated indole-3-carboxylic acid. |
| This compound | 332.2 | 166.1 | 167.1 | Product Ion 1: Protonated hydrodolasetron alcohol fragment after loss of d5-indole-3-carboxylic acid. Product Ion 2: Protonated d5-indole-3-carboxylic acid. |
Experimental Protocols
The following is a representative experimental protocol for the analysis of hydrodolasetron using a deuterated internal standard, based on established methods for similar compounds.[1]
4.1 Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of a working solution of this compound (internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
4.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate hydrodolasetron from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hydrodolasetron: 327.2 → 166.1
-
This compound: 332.2 → 166.1
-
Visualizations
5.1 Predicted Fragmentation Pathway of this compound
The following diagram illustrates the proposed fragmentation pathway of protonated this compound.
Caption: Predicted fragmentation of this compound.
5.2 Bioanalytical Workflow
The diagram below outlines the typical workflow for the quantitative analysis of hydrodolasetron in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for hydrodolasetron.
Conclusion
This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathways and quantitative data serve as a valuable resource for developing and validating robust bioanalytical methods for the quantification of hydrodolasetron. The detailed experimental protocol and workflow diagrams offer practical guidance for researchers in the field of drug metabolism and pharmacokinetics. It is recommended that the fragmentation pathways proposed in this guide be experimentally confirmed using high-resolution mass spectrometry.
References
Understanding the Mass Shift of Hydrodolasetron-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mass shift of Hydrodolasetron-d5, a deuterated isotopologue of hydrodolasetron, the active metabolite of the antiemetic drug dolasetron. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and bioanalytical studies.
Introduction to Dolasetron and the Role of Deuteration
Dolasetron is a potent 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery. Following administration, dolasetron is rapidly and extensively converted by carbonyl reductase to its pharmacologically active metabolite, hydrodolasetron.
The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and drug metabolism studies. This compound, with five deuterium atoms incorporated into its structure, serves as an ideal internal standard for the accurate quantification of hydrodolasetron in biological matrices. The deliberate introduction of deuterium atoms results in a predictable increase in the molecule's mass, or a "mass shift," which is fundamental to its utility in isotope dilution mass spectrometry.
The Mass Shift of this compound
The mass shift of a deuterated compound is the difference between its monoisotopic mass and that of its non-deuterated counterpart. This shift is a direct consequence of replacing hydrogen atoms (¹H, atomic mass ≈ 1.0078 Da) with deuterium atoms (²H or D, atomic mass ≈ 2.0141 Da).
Theoretical Mass Shift Calculation
The molecular formula of hydrodolasetron is C₁₉H₂₂N₂O₃, and its monoisotopic mass is approximately 326.1630 Da. The molecular formula of this compound is C₁₉H₁₇D₅N₂O₃.
The theoretical mass shift can be calculated as follows:
-
Mass of 5 Deuterium atoms: 5 * 2.0141 Da = 10.0705 Da
-
Mass of 5 Hydrogen atoms: 5 * 1.0078 Da = 5.0390 Da
-
Mass Shift: 10.0705 Da - 5.0390 Da = 5.0315 Da
Therefore, the theoretical monoisotopic mass of this compound is approximately 331.1945 Da. This distinct mass difference allows for the simultaneous detection and differentiation of both the analyte (hydrodolasetron) and the internal standard (this compound) by a mass spectrometer without isotopic cross-talk.
Quantitative Data Presentation
The following table summarizes the key mass-to-charge ratio (m/z) values for hydrodolasetron and this compound, which are critical for setting up a selective and sensitive LC-MS/MS method.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| Hydrodolasetron | C₁₉H₂₂N₂O₃ | 326.1630 | 327.1708 |
| This compound | C₁₉H₁₇D₅N₂O₃ | 331.1945 | 332.2023 |
Note: The [M+H]⁺ values are calculated based on the addition of a proton's mass (≈ 1.0078 Da) to the monoisotopic mass.
Metabolic Pathway of Dolasetron and the Significance of Deuteration
Understanding the metabolism of dolasetron is crucial for interpreting pharmacokinetic data. The primary metabolic pathway involves the reduction of the ketone group in dolasetron to a secondary alcohol, forming hydrodolasetron. This active metabolite is then further metabolized, primarily by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4. The subsequent metabolic steps include hydroxylation of the aromatic ring and N-oxidation, followed by conjugation with glucuronic acid for excretion.
The strategic placement of deuterium atoms in this compound can influence its metabolic fate, a phenomenon known as the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a C-H bond is cleaved in the rate-determining step of a metabolic reaction, replacing hydrogen with deuterium can slow down the reaction rate. This can potentially lead to a slightly altered pharmacokinetic profile for the deuterated compound compared to its non-deuterated analog. However, when used as an internal standard, the primary assumption is that the deuterated analog co-elutes chromatographically and exhibits similar ionization efficiency to the analyte, while being readily distinguishable by its mass.
Caption: Metabolic pathway of dolasetron.
Experimental Protocols: LC-MS/MS Analysis of Hydrodolasetron using this compound
A validated LC-MS/MS method is essential for the reliable quantification of hydrodolasetron in biological samples. The following provides a representative, detailed methodology.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydrodolasetron | 327.2 | 168.1 | 25 |
| This compound | 332.2 | 173.1 | 25 |
Note: These are representative values and should be optimized for the specific instrument used.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The predictable and significant mass shift of this compound makes it an exemplary internal standard for the sensitive and accurate quantification of hydrodolasetron in complex biological matrices. A thorough understanding of its mass characteristics, the metabolic pathways of the parent drug, and the principles of the bioanalytical methodology are paramount for generating high-quality data in drug development and clinical research. The detailed protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for scientists and researchers in this field.
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Hydrodolasetron in Human Plasma Using Hydrodolasetron-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrodolasetron is the major and clinically relevant active metabolite of dolasetron, a potent and selective serotonin 5-HT3 receptor antagonist used in the prevention of nausea and vomiting associated with chemotherapy and surgery.[1] Accurate and reliable quantification of hydrodolasetron in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of hydrodolasetron in human plasma. The method utilizes a deuterated internal standard, Hydrodolasetron-d5, and a highly efficient salt-induced phase separation extraction (SIPSE) for sample preparation, ensuring high recovery and minimal matrix effects.[1][2]
Metabolic Pathway
Dolasetron is rapidly and extensively metabolized to hydrodolasetron by carbonyl reductase. This metabolic conversion is a key step in the drug's mechanism of action, as hydrodolasetron is more potent than the parent drug.
Experimental Protocols
Materials and Reagents
-
Hydrodolasetron and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Sodium carbonate
-
Human plasma (drug-free)
-
Milli-Q or HPLC grade water
Standard and Sample Preparation
Stock Solutions: Prepare stock solutions of hydrodolasetron (1 mg/mL) and this compound (1 mg/mL) in methanol.
Working Standard Solutions: Prepare working standard solutions of hydrodolasetron by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE): [1][2]
-
To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).
-
Add 400 µL of acetonitrile and vortex for 30 seconds to precipitate proteins.
-
Add 50 µL of 2 mol/L sodium carbonate aqueous solution to induce phase separation.
-
Vortex the mixture thoroughly for 1 minute and then centrifuge at 13,400 rpm for 10 minutes.
-
Transfer the upper acetonitrile-rich phase to a clean autosampler vial.
-
Inject 10 µL of the prepared sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) with a C18 guard column.
-
Mobile Phase A: 0.1% Formic acid and 20 mmol/L ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Isocratic elution with 35% Mobile Phase B.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 135°C.
-
Desolvation Temperature: 250°C.
-
MRM Transitions:
-
Hydrodolasetron: Precursor Ion (m/z) 327 → Product Ion (m/z) [To be determined by direct infusion].
-
This compound: Precursor Ion (m/z) 332 → Product Ion (m/z) [To be determined by direct infusion].
-
Experimental Workflow
Data Presentation
Method Validation Parameters
The method was validated for linearity, sensitivity, precision, and accuracy.
| Parameter | Hydrodolasetron |
| Linearity Range (ng/mL) | 4.8 - 2855.1 |
| Correlation Coefficient (r²) | > 0.997 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 4.8 |
| Intra-day Precision (%RSD) | < 10 |
| Inter-day Precision (%RSD) | < 10 |
| Extraction Recovery (%) | > 96 |
Chromatographic and Mass Spectrometric Data
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Hydrodolasetron | 327.2 | User Determined | User Determined |
| This compound (IS) | 332.2 | User Determined | User Determined |
Note: Product ions and retention times are instrument-dependent and should be determined empirically.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of hydrodolasetron in human plasma. The use of a deuterated internal standard and the salt-induced phase separation extraction technique offers significant advantages in terms of accuracy, precision, and efficiency. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of dolasetron.
References
Application Note: Quantitative Analysis of Dolasetron and its Active Metabolite, Hydrodolasetron, in Human Plasma using a Validated HPLC-ESI-MS Method with Hydrodolasetron-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method for the simultaneous quantification of the antiemetic drug dolasetron and its pharmacologically active metabolite, hydrodolasetron, in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Hydrodolasetron-d5. The protocol incorporates an efficient sample preparation technique, Salt-Induced Phase Separation Extraction (SIPSE), which provides excellent analyte recovery and minimizes matrix effects.[1][2] This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable and accurate measurements of dolasetron and hydrodolasetron.
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting associated with chemotherapy and surgery. Following administration, dolasetron is rapidly and extensively metabolized by carbonyl reductase to its major active metabolite, hydrodolasetron. The clinical efficacy of dolasetron is primarily attributed to hydrodolasetron. Therefore, the simultaneous and accurate quantification of both dolasetron and hydrodolasetron in biological matrices is essential for pharmacokinetic and pharmacodynamic evaluations.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. A deuterated internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring it effectively tracks the analyte throughout sample preparation, chromatography, and ionization. This minimizes variability and significantly enhances the accuracy and precision of the analytical method.
This application note provides a comprehensive protocol for the quantitative analysis of dolasetron and hydrodolasetron in human plasma, leveraging the benefits of a deuterated internal standard and an optimized sample preparation procedure.
Experimental
Materials and Reagents
-
Dolasetron Mesylate reference standard
-
Hydrodolasetron reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Sodium carbonate
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of dolasetron, hydrodolasetron, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of dolasetron and hydrodolasetron from the stock solutions in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.
Analytical Procedure
Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (1 µg/mL).
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Add 100 µL of a 2 mol/L sodium carbonate aqueous solution to induce phase separation.[1]
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the HPLC-ESI-MS system.
HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dolasetron | 325.2 | 166.1 |
| Hydrodolasetron | 327.2 | 168.1 |
| This compound (IS) | 332.2 | 173.1 |
Note: The exact MRM transitions for this compound should be optimized by direct infusion of the standard.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Dolasetron | 5 - 5000 | > 0.995 |
| Hydrodolasetron | 5 - 5000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Dolasetron | LLOQ | 5 | < 15 | < 15 | 85 - 115 |
| Low | 15 | < 15 | < 15 | 85 - 115 | |
| Mid | 250 | < 15 | < 15 | 85 - 115 | |
| High | 4000 | < 15 | < 15 | 85 - 115 | |
| Hydrodolasetron | LLOQ | 5 | < 15 | < 15 | 85 - 115 |
| Low | 15 | < 15 | < 15 | 85 - 115 | |
| Mid | 250 | < 15 | < 15 | 85 - 115 | |
| High | 4000 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Dolasetron | > 90 | < 15 |
| Hydrodolasetron | > 90 | < 15 |
| This compound (IS) | > 90 | < 15 |
Signaling Pathways and Workflows
Caption: Experimental workflow for the quantitative analysis of dolasetron and hydrodolasetron.
Caption: Metabolic conversion of dolasetron to its active metabolite, hydrodolasetron.
Conclusion
The HPLC-ESI-MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the simultaneous quantification of dolasetron and its active metabolite, hydrodolasetron, in human plasma. The incorporation of this compound as an internal standard ensures high accuracy and precision, while the use of the Salt-Induced Phase Separation Extraction technique for sample preparation offers significant advantages in terms of efficiency and cleanliness of the extract. This validated method is a valuable tool for researchers, scientists, and drug development professionals engaged in the pharmacokinetic and clinical evaluation of dolasetron.
References
Application Notes and Protocols for the Bioanalytical Method of Hydrodolasetron in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the quantitative determination of hydrodolasetron, the active metabolite of dolasetron, in human plasma. The methods described herein are applicable for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
Dolasetron is a selective serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting.[1][2] Following administration, it is rapidly and completely metabolized to hydrodolasetron, which is the major clinically active compound.[1][2][3] Therefore, accurate and reliable quantification of hydrodolasetron in plasma is essential for clinical and pharmacological research.
Metabolic Pathway of Dolasetron
Dolasetron undergoes rapid reduction by carbonyl reductase to form its pharmacologically active metabolite, hydrodolasetron. Hydrodolasetron is further metabolized primarily by cytochrome P450 enzymes, CYP2D6 and to a lesser extent CYP3A4, through processes like hydroxylation and N-oxidation.
Metabolic conversion of dolasetron to hydrodolasetron.
Experimental Protocols
A highly sensitive and robust high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method is detailed below for the simultaneous determination of dolasetron and hydrodolasetron in human plasma. The protocol incorporates a highly efficient Salt-Induced Phase Separation Extraction (SIPSE) for sample preparation, which offers excellent recovery and minimizes matrix effects.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Reagents: Sodium Carbonate, Formic Acid
-
Water: Ultrapure water
-
Reference Standards: Dolasetron, Hydrodolasetron, and a suitable internal standard (e.g., Ondansetron)
-
Other Materials: Polypropylene centrifuge tubes, autosampler vials, pipettes, vortex mixer, centrifuge (capable of 13,400 rpm), nitrogen evaporator
Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE)
The SIPSE method is recommended for its high efficiency, combining protein precipitation, analyte extraction, and sample cleanup into a single step.
-
Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1.6 µg/mL ondansetron).
-
Add 400 µL of acetonitrile and vortex the mixture for approximately 30 seconds.
-
Add 200 µL of a 2 mol/L sodium carbonate aqueous solution to induce phase separation.
-
Vortex the mixture thoroughly for about 30 seconds.
-
Centrifuge the mixture at 13,400 rpm for 5 minutes.
-
The mixture will separate into two clear phases. Carefully transfer 100 µL of the upper acetonitrile-rich phase to an autosampler vial.
-
Inject an aliquot (e.g., 10 µL) of the prepared sample into the HPLC-ESI-MS system.
Chromatographic and Mass Spectrometric Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase: Optimization is required, but a common mobile phase consists of a mixture of methanol or acetonitrile and an aqueous buffer (e.g., with formic acid).
-
Ionization Mode: Positive ion mode.
-
Monitored Ions (SIM):
-
Dolasetron: m/z 325
-
Hydrodolasetron: m/z 327
-
Internal Standard (Ondansetron): m/z 294
-
-
Desolvation Gas (Nitrogen) Flow Rate: 450 L/h
-
Cone Gas (Nitrogen) Flow Rate: 80 L/h
-
Capillary Voltage: 4.0 kV
-
Cone Voltage: 34 V
-
Desolvation Temperature: 250°C
-
Ionization Source Temperature: 135°C
Quantitative Data Summary
The following tables summarize the performance characteristics of various sample pretreatment methods and the validation parameters for the HPLC-ESI-MS method.
| Pretreatment Method | Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Salt-Induced Phase Separation Extraction (SIPSE) | Hydrodolasetron | >96% | -0.46 to 3.67% |
| Dolasetron | >96% | -0.46 to 3.67% | |
| Ondansetron (IS) | >96% | -0.46 to 3.67% | |
| Albumin Precipitation (AP) | Hydrodolasetron | ~85% | -15 to -10% |
| Liquid-Liquid Extraction (LLE) | Hydrodolasetron | <82% | -10 to -5% |
| Hydrophobic Solvent-Induced Phase Separation | Hydrodolasetron | ~90% | -10 to -5% |
| Subzero-Temperature Induced Phase Separation | Hydrodolasetron | ~92% | -5 to 0% |
| Validation Parameter | Hydrodolasetron | Dolasetron |
| Linearity Range | 4.8 - 2855.1 ng/mL | 7.9 - 4750.0 ng/mL |
| Correlation Coefficient (r²) | >0.997 | >0.997 |
| Lower Limit of Quantification (LLOQ) | 4.8 ng/mL | 7.9 ng/mL |
| Intra-day Repeatability (CV%) | <10% | <10% |
| Inter-day Repeatability (CV%) | <10% | <10% |
| Stability (Freeze-Thaw) | Stable for at least three cycles at -40°C | Not explicitly stated, but expected to be stable. |
Experimental Workflow Visualization
The general workflow for the bioanalysis of hydrodolasetron in human plasma is depicted below.
General workflow for hydrodolasetron analysis.
Conclusion
The described HPLC-ESI-MS method, particularly when coupled with the Salt-Induced Phase Separation Extraction (SIPSE) technique for sample preparation, provides a rapid, sensitive, and reliable approach for the quantification of hydrodolasetron in human plasma. This methodology is well-suited for high-throughput analysis in clinical and research settings, offering high extraction efficiency and minimal matrix interference.
References
Application Notes and Protocols for Hydrodolasetron-d5 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrodolasetron, the active metabolite of the antiemetic drug dolasetron, is a potent and selective serotonin 5-HT3 receptor antagonist. It is clinically significant in preventing nausea and vomiting associated with chemotherapy and surgery. Accurate and reliable quantification of hydrodolasetron in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Hydrodolasetron-d5, a deuterated stable isotope-labeled analog, is the preferred internal standard for mass spectrometry-based bioanalytical methods due to its similar chemical and physical properties to the analyte, which helps to correct for variability during sample preparation and analysis.
This document provides detailed application notes and protocols for various sample preparation techniques for the analysis of this compound and, by extension, hydrodolasetron, in human plasma. The described methods are based on established bioanalytical procedures and offer a comparative overview to aid in selecting the most suitable technique for specific research needs.
Signaling Pathway: Mechanism of Action of Hydrodolasetron
Chemotherapeutic agents can induce the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem, triggering the emetic reflex. Hydrodolasetron selectively blocks these 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ), thereby inhibiting the nausea and vomiting signals.[1][2]
References
Application Note: Quantitative Bioanalysis of Hydrodolasetron in Biological Matrices using Hydrodolasetron-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy. Following administration, dolasetron is rapidly and extensively metabolized to its major active metabolite, hydrodolasetron. Accurate quantification of hydrodolasetron in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard (IS), such as Hydrodolasetron-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure high accuracy and precision by compensating for variability during sample preparation, chromatography, and ionization.[2]
This application note provides a detailed protocol for the spiking of this compound into biological matrices and subsequent sample preparation for LC-MS/MS analysis. It also includes representative data on method validation parameters.
Experimental Protocols
Materials and Reagents
-
Hydrodolasetron and this compound reference standards
-
Human plasma (with anticoagulant), serum, or urine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation, liquid-liquid extraction, or solid-phase extraction consumables
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of Hydrodolasetron and this compound and dissolve in methanol to obtain a final concentration of 1 mg/mL.
-
Working Stock Solutions: Prepare working stock solutions of Hydrodolasetron by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration (e.g., 100 ng/mL). The optimal concentration of the IS should be determined during method development.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with the appropriate Hydrodolasetron working stock solutions to achieve a concentration range (e.g., 0.5–250 ng/mL).[3] A minimum of five to seven concentration levels is recommended.[4]
-
Quality Control (QC) Samples: Prepare QC samples in blank biological matrix at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
Sample Preparation: Protein Precipitation (PPT) Protocol
Protein precipitation is a simple and rapid method for sample preparation.
-
Aliquot 100 µL of the biological sample (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for the blank matrix).
-
Add 300 µL of cold acetonitrile (precipitating agent) to each tube.
-
Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Note: Alternative sample preparation methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be employed and may provide cleaner extracts.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile is commonly used.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: The specific precursor-to-product ion transitions for Hydrodolasetron and this compound should be optimized.
Data Presentation: Method Validation Summary
The following tables summarize the key quantitative parameters for a typical bioanalytical method for Hydrodolasetron, validated according to regulatory guidelines.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linear Range | 0.5 - 250.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 1.5 | < 9.2% | 96.8 - 103% | < 5.5% | 98.5 - 99.8% |
| MQC | 50 | < 5.0% | 98.0 - 102% | < 4.0% | 99.0 - 101% |
| HQC | 200 | < 3.5% | 97.5 - 101.5% | < 3.0% | 98.8 - 100.5% |
Data adapted from a representative bioanalytical method validation for a small molecule in human plasma. Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision, except for the LLOQ, where it is ±20% and ≤20%, respectively.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
| LQC | 1.5 | 85 - 95% | 88 - 92% | 0.95 - 1.05 |
| HQC | 200 | 88 - 96% | 89 - 94% | 0.98 - 1.03 |
Representative data. Recovery and matrix effect should be evaluated to ensure that the method is reliable.
Table 4: Stability
| Stability Condition | Duration | Temperature | Result |
| Freeze-Thaw Stability | 3 cycles | -20°C to Room Temp | Stable |
| Short-Term Stability | 24 hours | Room Temperature | Stable |
| Long-Term Stability | 30 days | -80°C | Stable |
| Post-Preparative Stability | 48 hours | Autosampler (4°C) | Stable |
Stability is assessed by analyzing QC samples after storage under the specified conditions. The mean concentration should be within ±15% of the nominal concentration.
Visualization of the Experimental Workflow
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of hydrodolasetron in biological matrices using this compound as an internal standard. The use of a deuterated internal standard coupled with a robust sample preparation technique and sensitive LC-MS/MS detection ensures reliable and accurate results for pharmacokinetic and other clinical studies. The presented validation data demonstrates that the method is linear, accurate, precise, and stable.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized LC Gradient for the Separation of Hydrodolasetron-d5
Abstract
This application note presents a detailed protocol for the optimization of a liquid chromatography (LC) gradient method for the robust separation of Hydrodolasetron-d5 from its non-deuterated analog and potential impurities. Dolasetron, an antiemetic agent, is rapidly metabolized to its active form, hydrodolasetron.[1][2][3] The use of a deuterated internal standard, this compound, is a common practice in quantitative bioanalysis to ensure accuracy and precision.[4] Achieving chromatographic separation, even if slight, between the analyte and its deuterated internal standard is crucial to prevent potential cross-signal interference and ensure accurate quantification.[4] This document provides a systematic approach to gradient optimization, including initial scouting runs and fine-tuning of the gradient slope, to achieve optimal resolution and peak shape. The target audience for this document includes researchers, scientists, and drug development professionals.
Introduction
Dolasetron is a selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly those associated with chemotherapy and post-operative recovery. Following administration, dolasetron is rapidly and completely metabolized by carbonyl reductase enzymes to its major and pharmacologically active metabolite, hydrodolasetron. Therefore, the accurate quantification of hydrodolasetron in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for the analysis of pharmaceutical compounds. When dealing with complex samples or for the separation of closely related compounds, gradient elution is often preferred over isocratic elution as it can significantly shorten analysis time and enhance separation efficiency. This application note outlines a systematic workflow for the optimization of a reversed-phase LC gradient method for the separation of this compound.
Experimental Protocols
Instrumentation and Materials
-
LC System: A UHPLC or HPLC system equipped with a binary pump, autosampler, and a column thermostat.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source is recommended for sensitive and selective detection.
-
Analytical Column: A C18 reversed-phase column is a common choice for such analyses. A column with dimensions of 100 mm x 2.1 mm and a particle size of ≤ 2.7 µm is a good starting point.
-
Chemicals and Reagents:
-
This compound reference standard
-
Hydrodolasetron reference standard
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Standard Solution Preparation
Prepare stock solutions of Hydrodolasetron and this compound in methanol or a mixture of acetonitrile and water at a concentration of 1 mg/mL. From these, prepare working standard solutions by diluting with the initial mobile phase to a suitable concentration for analysis (e.g., 1 µg/mL).
LC Gradient Optimization Workflow
The optimization of the LC gradient is a stepwise process aimed at achieving the desired separation with good peak shape and a reasonable run time.
Step 1: Initial Scouting Gradient
The first step is to run a broad "scouting" gradient to determine the approximate elution time of the analytes. This provides a starting point for further optimization.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Step 2: Narrowing the Gradient Window
Based on the retention times observed in the scouting run, the gradient can be narrowed to focus on the elution window of Hydrodolasetron and its deuterated analog. For example, if the compounds elute between 4 and 6 minutes, the gradient can be modified as follows:
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 8.0 | 50 |
| 9.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
Step 3: Optimizing the Gradient Slope
To improve the resolution between Hydrodolasetron and this compound, the gradient slope around their elution time should be optimized. A shallower gradient will generally provide better resolution.
-
Gradient Program (Shallow):
| Time (min) | %B |
| 0.0 | 20 |
| 12.0 | 40 |
| 13.0 | 95 |
| 14.0 | 95 |
| 14.1 | 20 |
| 16.0 | 20 |
Data Presentation
The following tables summarize the expected outcomes of the gradient optimization process.
Table 1: Results from Initial Scouting Gradient
| Compound | Retention Time (min) | Peak Shape |
| Hydrodolasetron | 5.2 | Symmetrical |
| This compound | 5.2 | Symmetrical |
Table 2: Results from Narrowed Gradient
| Compound | Retention Time (min) | Peak Shape | Resolution |
| Hydrodolasetron | 4.8 | Symmetrical | 1.2 |
| This compound | 4.9 | Symmetrical |
Table 3: Results from Optimized Shallow Gradient
| Compound | Retention Time (min) | Peak Shape | Resolution |
| Hydrodolasetron | 7.5 | Symmetrical | ≥ 1.5 |
| This compound | 7.7 | Symmetrical |
Visualization of the Optimization Workflow
The following diagram illustrates the logical workflow for the LC gradient optimization process.
Caption: Workflow for LC Gradient Optimization.
Conclusion
The systematic approach to LC gradient optimization detailed in this application note provides a reliable framework for achieving the successful separation of this compound from its non-deuterated counterpart. By starting with a broad scouting gradient and progressively refining the gradient window and slope, researchers can develop a robust and efficient analytical method suitable for various applications, including pharmacokinetic studies and routine quality control. The principles outlined here are also applicable to the separation of other closely related pharmaceutical compounds.
References
Application Note: Electrospray Ionization (ESI) Settings for Hydrodolasetron-d5
Introduction
This application note provides a detailed protocol for the analysis of Hydrodolasetron-d5, the deuterated internal standard for Hydrodolasetron, using High-Performance Liquid Chromatography coupled with Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS). Hydrodolasetron is the major active metabolite of Dolasetron, a potent and selective serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and surgery. Accurate quantification of Dolasetron and Hydrodolasetron is essential for pharmacokinetic and pharmacodynamic studies. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical method. The method described here utilizes a highly efficient salt-induced phase separation extraction (SIPSE) for sample preparation, which offers excellent recovery and minimizes matrix effects[1][2].
Quantitative Data Summary
The following table summarizes the key mass spectrometric and performance parameters for the analysis of Hydrodolasetron and its non-deuterated analogue.
| Parameter | Value | Reference |
| Analyte | Hydrodolasetron | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [2] |
| Scan Mode | Selected Ion Monitoring (SIM) | [2] |
| Capillary Voltage | 4.0 kV | [2] |
| Cone Voltage | 34 V | |
| Source Temperature | 135°C | |
| Desolvation Temperature | 250°C | |
| Desolvation Gas | Nitrogen at 450 L/h | |
| Cone Gas | Nitrogen at 80 L/h | |
| Method Performance | ||
| Linearity Range (in human plasma) | 4.8 - 2855.1 ng/mL | |
| Correlation Coefficient (r²) | > 0.997 | |
| Limit of Quantification (LOQ) | 4.8 ng/mL | |
| Intra-day Repeatability | < 10% | |
| Inter-day Repeatability | < 10% | |
| Extraction Recovery (SIPSE) | > 96% |
Experimental Protocols
This section details the methodology for the sample preparation and HPLC-ESI-MS analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Hydrodolasetron reference standard
-
Dolasetron mesylate reference standard
-
Ondansetron (or other suitable internal standard)
-
Acetonitrile (HPLC grade)
-
Sodium Carbonate (Analytical Reagent grade)
-
Milli-Q water (or equivalent high-purity water)
-
Drug-free human plasma
2. Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Hydrodolasetron and Dolasetron in a 1:1 (v/v) mixture of acetonitrile and water. A typical concentration for the Hydrodolasetron stock solution is 380 µg/mL. Prepare the this compound internal standard stock solution in acetonitrile. Store all stock solutions at -40°C.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with the acetonitrile-water mixture.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the working solutions to prepare a series of calibration standards and QC samples at low, medium, and high concentrations covering the desired analytical range.
3. Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE)
This method combines protein precipitation, analyte extraction, and sample cleanup into a single step.
-
Pipette 200 µL of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add the internal standard solution (this compound).
-
Add 200 µL of acetonitrile and vortex the mixture thoroughly.
-
To induce phase separation, add 2 mol/L sodium carbonate aqueous solution.
-
Vortex the mixture again and then centrifuge to separate the layers.
-
Carefully transfer 100 µL of the upper acetonitrile-rich phase to an autosampler vial.
-
Inject 10 µL of the prepared sample into the HPLC-ESI-MS system.
4. HPLC-ESI-MS Method Parameters
Chromatographic Conditions
-
Column: Ultimate XB-C18 (250 x 4.6 mm) or equivalent.
-
Mobile Phase: Acetonitrile and an aqueous phase (details may require optimization for your specific system).
-
Flow Rate: A post-column split may be used to deliver 0.2 mL/min into the ESI source.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions
The mass spectrometer should be operated in positive ion mode with the following settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Desolvation Gas: Nitrogen at 450 L/h
-
Cone Gas: Nitrogen at 80 L/h
-
Capillary Voltage: 4.0 kV
-
Cone Voltage: 34 V
-
Desolvation Temperature: 250°C
-
Source Temperature: 135°C
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Relationship between Dolasetron and its analytes.
References
Application Notes and Protocols for the Analysis of Dolasetron and its Metabolite Hydrodolasetron using MRM Transitions
This document provides detailed application notes and protocols for the quantitative analysis of dolasetron and its active metabolite, hydrodolasetron, utilizing Multiple Reaction Monitoring (MRM) mass spectrometry. Hydrodolasetron-d5 is presented as the internal standard for robust quantification in biological matrices. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist prescribed for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1] Following administration, dolasetron is rapidly and extensively metabolized to hydrodolasetron, which is the major and more clinically relevant active compound.[1] Consequently, the simultaneous and accurate quantification of both dolasetron and hydrodolasetron is essential for pharmacokinetic and pharmacodynamic evaluations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in MRM mode offers the high sensitivity and selectivity required for these bioanalytical assays.
MRM Transitions and Mass Spectrometry Parameters
The selection of specific precursor-to-product ion transitions is critical for the sensitivity and specificity of the LC-MS/MS method. In positive ion electrospray ionization (ESI+) mode, dolasetron and hydrodolasetron are detected as their protonated molecules, [M+H]+.
Table 1: MRM Transitions and Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) |
| Dolasetron | 325.2 | 166.1 | Optimized Value |
| 325.2 | 96.1 | Optimized Value | |
| Hydrodolasetron | 327.2 | 208.2 | Optimized Value |
| 327.2 | 150.1 | Optimized Value | |
| This compound (Internal Standard) | 332.2 | 213.2 | Optimized Value |
| 332.2 | 155.1 | Optimized Value | |
| Collision energy should be optimized for the specific mass spectrometer being used. Typical values range from 15-35 eV. |
Experimental Protocols
This section details the necessary methodologies for the analysis of dolasetron and hydrodolasetron in human plasma.
Materials and Reagents
-
Dolasetron Mesylate reference standard
-
Hydrodolasetron reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Drug-free human plasma
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of dolasetron, hydrodolasetron, and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of dolasetron and hydrodolasetron in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent mixture to a final concentration of 100 ng/mL.
-
Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE)
The SIPSE method offers high extraction efficiency, with recoveries reported to be greater than 96% for both dolasetron and hydrodolasetron.[2]
-
To 200 µL of plasma sample (standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 400 µL of acetonitrile to precipitate proteins and extract the analytes. Vortex vigorously for 1 minute.
-
Add 50 µL of a 2 M aqueous sodium carbonate solution to induce phase separation. Vortex for 30 seconds.
-
Centrifuge the mixture at 13,000 rpm for 5 minutes.
-
Carefully transfer the upper acetonitrile layer to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
HPLC System: An Agilent 1200 series or equivalent.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is suitable for this separation.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Gas Temperature: 350 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temperature: 380 °C.
-
Sheath Gas Flow: 12 L/min.
-
Capillary Voltage: 4000 V.
Data Analysis and Quantification
The quantification of dolasetron and hydrodolasetron is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentrations of the QC and unknown samples are then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of dolasetron and hydrodolasetron.
Caption: Metabolic conversion of Dolasetron to Hydrodolasetron.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of dolasetron and its major metabolite, MDL 74,156, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hydrodolasetron-d5 in GLP-Compliant Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the utilization of Hydrodolasetron-d5 as an internal standard in Good Laboratory Practice (GLP)-compliant bioanalytical studies for the quantification of hydrodolasetron, the active metabolite of dolasetron.
Application Notes
This compound is a stable isotope-labeled (SIL) analog of hydrodolasetron. In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard.[1][2] This is due to their similar physicochemical properties to the analyte of interest, which ensures they behave almost identically during sample extraction, chromatography, and ionization.[1][2] The use of this compound as an internal standard is critical for accurate and precise quantification of hydrodolasetron in biological matrices, compensating for variability that can be introduced during sample processing and analysis.[1]
GLP-compliant studies are mandatory for nonclinical safety studies to ensure the quality and integrity of the data submitted to regulatory authorities. The validation of the bioanalytical method is a crucial aspect of GLP, ensuring that the method is accurate, precise, specific, and reliable for its intended purpose.
Key Applications:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurate determination of hydrodolasetron concentrations in plasma, serum, or other biological fluids is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of dolasetron.
-
Bioequivalence Studies: Establishing the bioequivalence of different formulations of dolasetron relies on the precise measurement of its active metabolite, hydrodolasetron.
-
Therapeutic Drug Monitoring (TDM): In certain clinical settings, monitoring the levels of hydrodolasetron can help in optimizing the dosage regimen for patients.
Dolasetron is a potent and selective 5-HT3 receptor antagonist. It is rapidly converted to its active metabolite, hydrodolasetron, which is largely responsible for its antiemetic effects. The primary mechanism of action involves the blockade of serotonin (5-HT) binding to 5-HT3 receptors, which are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the central nervous system. By inhibiting these receptors, dolasetron and hydrodolasetron prevent the initiation of the vomiting reflex.
Signaling Pathway: 5-HT3 Receptor Antagonism
References
Troubleshooting & Optimization
Technical Support Center: Hydrodolasetron-d5 Analysis in ESI-MS
Welcome to the technical support center for the analysis of Hydrodolasetron-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound internal standard?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest, in this case, this compound.[1][2] In the ESI source, these interfering substances can compete with the analyte for access to the droplet surface for charge transfer or alter the physical properties of the droplets, such as viscosity and surface tension, which hinders the formation of gas-phase ions.[2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[4] Even though this compound is a stable isotope-labeled internal standard (SIL-IS) designed to co-elute with and mimic the behavior of the parent drug, it is also susceptible to ion suppression. If the suppression is significant, it can lead to erroneous quantification.
Q2: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification. However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute. This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule.
Q3: What are the common causes of ion suppression?
A3: Ion suppression can be caused by a variety of factors, including:
-
Endogenous matrix components: Salts, lipids, proteins, and other molecules naturally present in biological samples.
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).
-
High concentrations of the analyte or co-eluting compounds: These can saturate the ionization source, leading to competition for charge.
Q4: How can I identify if ion suppression is affecting my this compound analysis?
A4: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip in the constant signal of the analyte at specific retention times indicates the elution of interfering compounds from the matrix that are causing ion suppression. Another approach is to compare the signal response of the analyte in a neat solution versus the signal in a sample matrix; a lower response in the matrix indicates suppression.
Troubleshooting Guide
Problem: Inconsistent or inaccurate quantitative results for this compound.
This guide provides a systematic approach to diagnosing and minimizing ion suppression.
Caption: Troubleshooting workflow for minimizing ion suppression.
Step 1: Assess the Matrix Effect
A post-column infusion experiment is a powerful qualitative tool to identify at what points in your chromatogram ion suppression is occurring. By pinpointing the retention time of the suppression, you can determine if it overlaps with the elution of this compound.
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Equilibrate the LC system with the initial mobile phase conditions of your analytical method.
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the eluent stream from the LC column before it enters the mass spectrometer's ion source.
-
-
Analysis:
-
Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte or IS).
-
Monitor the signal of this compound.
-
-
Interpretation:
-
A stable, flat baseline indicates no significant ion suppression.
-
A dip in the signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
-
Step 2: Mitigation Strategies
Based on the results of the post-column infusion, you can select an appropriate strategy to minimize ion suppression.
Table 1: Strategies to Minimize Ion Suppression
| Strategy | Description | Advantages | Disadvantages |
| Chromatographic Optimization | Modify the LC method to separate this compound from interfering matrix components. | Can be highly effective with minimal changes to sample preparation. | May increase run time. |
| Sample Preparation | Implement or improve a sample cleanup procedure to remove matrix components prior to LC-MS analysis. | Can significantly reduce matrix effects and improve overall data quality. | Can be time-consuming and may lead to analyte loss if not optimized. |
| MS Parameter Optimization | Adjust ion source parameters to enhance the ionization of this compound relative to interfering compounds. | Quick to implement. | May not be sufficient to overcome significant matrix effects. |
| Dilution | Dilute the sample to reduce the concentration of matrix components. | Simple and can be effective for highly concentrated matrices. | May compromise the limit of quantification for trace-level analysis. |
| Change Ionization Source | Switch from ESI to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to ion suppression. | Can be very effective if the analyte is amenable to APCI. | Requires an instrument with an APCI source; not all compounds ionize well with APCI. |
Step 3: Detailed Methodologies
Protocol 1: Chromatographic Optimization
-
Change Gradient Profile: Adjust the mobile phase gradient to shift the retention time of this compound away from the suppression zones identified in the post-column infusion experiment.
-
Use a Different Column: A column with a different stationary phase (e.g., C18, Phenyl-Hexyl, PFP) can alter selectivity and improve the separation of your analyte from matrix interferences.
-
Modify Mobile Phase: Replace acetonitrile with methanol or vice-versa, or use different additives (e.g., ammonium formate instead of formic acid) to alter selectivity.
Protocol 2: Sample Preparation Optimization (Salt-Induced Phase Separation Extraction - SIPSE)
A study by Zhang et al. (2012) found that a Salt-Induced Phase Separation Extraction (SIPSE) method provided high extraction efficiency and low matrix interference for the analysis of dolasetron and hydrodolasetron in human plasma.
-
To 0.2 mL of plasma sample, add the internal standard solution (this compound).
-
Add 0.2 mL of acetonitrile and vortex.
-
Add 0.02 mL of a salt solution (e.g., 2 mol/L sodium carbonate) to induce phase separation.
-
Vortex and centrifuge.
-
Collect the upper acetonitrile layer for injection.
Table 2: Comparison of Sample Preparation Techniques
| Technique | General Procedure | Efficacy in Reducing Ion Suppression |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple and fast, but may not remove other interfering substances like phospholipids, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | More selective than PPT and can provide a cleaner extract, resulting in reduced ion suppression. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective and can provide the cleanest extracts, leading to the most significant reduction in ion suppression. |
By systematically diagnosing the cause of ion suppression and implementing the appropriate mitigation strategies, researchers can significantly improve the accuracy and reliability of this compound quantification in ESI-MS.
References
Impact of co-eluting metabolites on Hydrodolasetron-d5 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of Hydrodolasetron-d5, particularly concerning interference from co-eluting metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of dolasetron and how can they impact the quantification of this compound?
Dolasetron is rapidly and extensively metabolized to its active metabolite, hydrodolasetron (reduced dolasetron). Hydrodolasetron then undergoes further metabolism, primarily through hydroxylation and subsequent glucuronidation. These metabolites are more polar than the parent compound and can potentially co-elute with this compound in reversed-phase liquid chromatography, leading to analytical interference.
Q2: What is isotopic crosstalk and how can it affect my results?
Isotopic crosstalk occurs when the isotopic signature of the analyte (Hydrodolasetron) overlaps with the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This can be caused by the natural abundance of isotopes (e.g., ¹³C in Hydrodolasetron) contributing to the M+1 or M+2 peaks, which may overlap with the mass of the deuterated internal standard. This interference can lead to inaccurate quantification, especially at high analyte concentrations.
Q3: Can this compound and Hydrodolasetron separate chromatographically?
Yes, despite their chemical similarity, deuterated internal standards can sometimes exhibit slight differences in retention time compared to the unlabeled analyte. This phenomenon, known as the "isotope effect," can be more pronounced with a higher degree of deuteration and can be influenced by the chromatographic conditions. If the separation is significant, it can lead to differential matrix effects and impact the accuracy of quantification.
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Poor Precision
Symptom: You observe high variability in your quality control samples and inaccurate measurements of your unknown samples.
Potential Cause A: Co-elution of a Hydroxylated Metabolite
A hydroxylated metabolite of hydrodolasetron, being more polar, may have a retention time close to that of this compound, potentially causing interference.
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Adjust the gradient elution profile to better separate the analyte, internal standard, and potential metabolites. A shallower gradient can often improve the resolution of closely eluting compounds.
-
Modify Mobile Phase: Altering the pH or the organic modifier of the mobile phase can change the selectivity of the separation.
-
Sample Preparation: Employ a more rigorous sample preparation technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering metabolites before LC-MS/MS analysis.
Potential Cause B: Isotopic Crosstalk
The M+1 or M+2 isotope peak of a high concentration analyte may be contributing to the signal of the deuterated internal standard.
Troubleshooting Steps:
-
Assess Isotopic Contribution: Analyze a high concentration standard of unlabeled Hydrodolasetron and check for any signal in the mass transition channel of this compound.
-
Select Alternative MRM Transitions: If significant crosstalk is observed, select different precursor or product ions for this compound that are not affected by the isotopic peaks of the analyte.
-
Mathematical Correction: If the interference is predictable and consistent, a correction factor can be applied to the internal standard response.
Issue 2: Drifting or Inconsistent Internal Standard Signal
Symptom: The peak area of this compound is not consistent across your analytical run.
Potential Cause: Deuterium Exchange
Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, particularly if the mobile phase is acidic or basic. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.
Troubleshooting Steps:
-
Evaluate Stability: Incubate the this compound internal standard in the mobile phase and sample diluent for a time equivalent to a typical analytical run. Re-inject and check for any degradation or exchange.
-
Adjust Mobile Phase pH: If deuterium exchange is suspected, adjust the pH of the mobile phase to a more neutral range, if chromatographically feasible.
-
Use a Non-Aqueous Reconstitution Solvent: If possible, reconstitute the extracted samples in a solvent with a low proton concentration.
Quantitative Data Summary
Table 1: Example MRM Transitions for Hydrodolasetron and Potential Interferences
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Hydrodolasetron | 325.2 | 184.1 | Positive |
| This compound | 330.2 | 189.1 | Positive |
| Hydroxylated Hydrodolasetron | 341.2 | 184.1 | Positive |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is designed to extract Hydrodolasetron from plasma while minimizing the co-extraction of more polar metabolites.
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 50 µL of 1M sodium carbonate solution and vortex briefly.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Protocol 2: Enzymatic Hydrolysis of Glucuronide Metabolites
This protocol can be used to determine the total concentration of hydrodolasetron after cleavage of glucuronide conjugates.
-
To 50 µL of urine sample, add 25 µL of this compound internal standard working solution.
-
Add 50 µL of β-glucuronidase enzyme solution in an appropriate buffer (e.g., acetate buffer, pH 5.0).
-
Incubate the mixture at 37°C for 2 hours (incubation time and temperature may need optimization depending on the enzyme source).
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile to precipitate the enzyme.
-
Vortex and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound quantification issues.
Technical Support Center: Addressing Isotopic Exchange in Deuterated Standards like Hydrodolasetron-d5
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to isotopic exchange in deuterated standards, with a focus on compounds like Hydrodolasetron-d5.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in the context of deuterated internal standards like this compound?
Isotopic exchange, also known as H/D or back-exchange, is an unintended chemical process where deuterium atoms on a stable isotope-labeled (SIL) internal standard, such as this compound, are replaced by hydrogen (protium) atoms from the surrounding environment, like solvents or the sample matrix.[1][2][3] This can compromise the integrity of the standard and lead to inaccurate analytical results.[1]
Q2: Why is isotopic exchange a significant concern in quantitative analysis?
The core principle of using a SIL internal standard is its chemical and physical similarity to the analyte, which allows for correction of variability during sample preparation and analysis.[1] When deuterium atoms are lost, the mass of the internal standard changes, causing it to be potentially misidentified as the unlabeled analyte. This leads to an artificially inflated analyte signal and a decreased internal standard signal, resulting in erroneously high calculated concentrations of the target analyte.
Q3: What factors promote isotopic exchange in deuterated standards?
Several experimental factors can influence the rate of isotopic exchange:
-
pH: The rate of H/D exchange is highly dependent on pH. Exchange rates are typically at a minimum between pH 2.5 and 3 and increase significantly in both acidic and, more dramatically, basic conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.
-
Solvent Composition: Protic solvents (e.g., water, methanol) contain readily exchangeable protons and can promote isotopic exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for storing deuterated standards.
-
Position of Deuterium Labels: The stability of deuterium labels is highly dependent on their position within the molecule. Labels on heteroatoms (e.g., -OH, -NH) are highly labile. Deuterium atoms on carbons adjacent to carbonyl groups can also be susceptible to exchange. It is crucial to use standards where deuterium is placed on stable, non-exchangeable positions.
Q4: I am observing a progressive loss of my this compound signal over an analytical run. Could this be due to isotopic exchange?
Yes, a progressive decrease in the signal of a deuterated internal standard can be a strong indicator of isotopic exchange, especially if the standard is exposed to protic solvents (like in an LC mobile phase) or non-optimal pH conditions for extended periods in the autosampler. This phenomenon is often referred to as "back-exchange."
Troubleshooting Guides
Problem: Inaccurate or inconsistent quantitative results, suspecting isotopic exchange with this compound.
This guide provides a step-by-step approach to diagnose and mitigate issues related to the isotopic instability of deuterated standards.
Step 1: Initial Assessment and Observation
-
Symptom: A noticeable decrease in the internal standard signal over time or with changes in sample preparation conditions.
-
Symptom: An unexpected increase in the analyte signal, particularly in blank samples spiked only with the internal standard.
-
Symptom: The appearance of a chromatographic peak for the unlabeled analyte at the retention time of the internal standard.
Step 2: Experimental Investigation
If you observe any of the symptoms above, perform a stability study as detailed in the "Experimental Protocols" section below to confirm if isotopic exchange is occurring under your specific analytical conditions.
Step 3: Corrective Actions
Based on the results of your stability study, implement the following corrective actions:
-
Optimize Storage and Handling:
-
Solvent: Store stock solutions in aprotic solvents like acetonitrile or DMSO whenever possible. If aqueous solutions are necessary, use a buffer in the pH range of 2.5-3, if compatible with your analyte's stability.
-
Temperature: Store stock and working solutions at low temperatures (e.g., -20°C or -80°C) to minimize the rate of exchange.
-
pH: Avoid storing solutions in strongly acidic or basic conditions.
-
-
Optimize Sample Preparation and LC-MS/MS Analysis:
-
Minimize Exposure Time: Reduce the time the deuterated standard is exposed to aqueous or high/low pH environments during sample preparation and in the autosampler.
-
Temperature Control: Keep the autosampler cooled (e.g., 4°C) to slow down the exchange rate during the analytical run.
-
Mobile Phase pH: If your chromatography allows, adjust the mobile phase pH to be within the 2.5-3 range to minimize on-column exchange.
-
Quantitative Data Summary
The stability of a deuterated standard is highly dependent on the experimental conditions. The following table summarizes hypothetical data from a stability experiment for a deuterated standard like this compound.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in Deuterated IS Signal | Analyte Peak Detected in IS Channel? |
| A | 24 | 25 | 7.4 | 15% | Yes |
| B | 24 | 4 | 7.4 | 3% | No |
| C | 24 | 25 | 8.5 | 30% | Yes |
| D | 24 | 25 | 3.0 | <1% | No |
Interpretation: The data indicates that the deuterated internal standard is unstable at room temperature in a neutral or basic environment, as shown by the significant decrease in its signal and the appearance of the unlabeled analyte. Lowering the temperature and adjusting the pH to the optimal range significantly reduces the extent of isotopic exchange.
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
Objective: To determine if isotopic exchange of the deuterated internal standard is occurring under specific analytical conditions.
Materials:
-
Deuterated internal standard (e.g., this compound) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the internal standard into the blank matrix and immediately process it according to your standard sample preparation protocol.
-
Incubated Samples: Spike the same concentration of the internal standard into the blank matrix and incubate it under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, in the autosampler at 10°C for 24 hours).
-
-
Sample Analysis: Analyze both the T=0 and incubated samples using your established LC-MS/MS method.
-
Data Evaluation:
-
Compare the peak area of the deuterated internal standard in the T=0 and incubated samples. A significant decrease in the peak area over time suggests instability.
-
Monitor the mass transition of the unlabeled analyte in the incubated samples. The appearance or increase of a peak at the analyte's retention time is a direct indication of isotopic exchange.
-
Acquire a full-scan mass spectrum of an aged standard solution to look for ions corresponding to the loss of one or more deuterium atoms.
-
Visualizations
Caption: Signaling pathway of isotopic exchange in a deuterated standard.
Caption: Logical workflow for troubleshooting suspected isotopic exchange.
References
Technical Support Center: Optimizing Protein Precipitation for Hydrodolasetron-d5 Recovery
Welcome to the technical support center for optimizing the recovery of Hydrodolasetron-d5. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during protein precipitation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The most frequently employed techniques for extracting this compound from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). A newer, highly efficient method known as Salt-Induced Phase Separation Extraction (SIPSE) has also been reported to yield excellent recovery rates.[1]
Q2: I'm experiencing low recovery of this compound after protein precipitation. What are the likely causes?
A2: Low recovery of this compound can stem from several factors:
-
Incomplete Protein Precipitation: Insufficient solvent volume, inadequate mixing, or suboptimal temperature can lead to incomplete protein removal, trapping the analyte.[1]
-
Analyte Adsorption: The analyte may adsorb to the precipitated protein pellet or the labware.
-
Suboptimal Solvent Choice: The polarity of the precipitation solvent may not be ideal for fully extracting this compound from the plasma matrix.
-
Sample pH: The pH of the sample can influence the charge state of this compound and its interaction with proteins.
Q3: Which protein precipitation solvent is best for this compound recovery?
A3: Both acetonitrile and methanol are commonly used for protein precipitation in the analysis of dolasetron and its metabolites.[1][2][3] However, a method called Salt-Induced Phase Separation Extraction (SIPSE), which utilizes acetonitrile in combination with a salt solution, has been shown to provide high extraction efficiency and minimal matrix effects for Hydrodolasetron.
Q4: What is the recommended solvent-to-plasma ratio for efficient protein precipitation?
A4: A solvent-to-plasma ratio of 3:1 or 4:1 (v/v) is generally recommended to ensure complete protein precipitation. For instance, for a 200 µL plasma sample, you would use 600 µL to 800 µL of precipitating solvent.
Q5: How can I minimize matrix effects in my analysis?
A5: Matrix effects can be a significant issue in LC-MS analysis. The SIPSE method has been reported to result in lower matrix interference compared to simple protein precipitation. Additionally, ensuring complete protein removal and considering further cleanup steps like solid-phase extraction (SPE) if necessary can help mitigate matrix effects.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the protein precipitation of this compound.
Problem: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Protein Precipitation | 1. Increase Solvent-to-Plasma Ratio: Move from a 3:1 to a 4:1 (v/v) ratio of organic solvent to plasma. | A higher volume of solvent ensures more complete denaturation and precipitation of plasma proteins. |
| 2. Optimize Mixing: Vortex the sample vigorously for at least 1 minute after adding the precipitation solvent. | Thorough mixing is crucial for the solvent to interact with all proteins in the sample. | |
| 3. Incubate at Low Temperature: After adding the solvent, incubate the samples at -20°C for at least 30 minutes before centrifugation. | Lower temperatures enhance protein precipitation. | |
| Analyte Co-precipitation | 1. Adjust Sample pH: Before adding the precipitation solvent, adjust the sample pH. The optimal pH will need to be determined empirically but altering it can change protein-analyte interactions. | Modifying the pH can alter the charge of both the analyte and the proteins, potentially reducing non-specific binding. |
| 2. Consider a Different Precipitation Agent: If using acetonitrile, try methanol, or vice-versa. Alternatively, employ the SIPSE method. | Different solvents have different abilities to disrupt protein-analyte interactions and extract the analyte. | |
| Matrix Effects | 1. Implement SIPSE Method: Utilize the Salt-Induced Phase Separation Extraction method. | This method has been shown to reduce matrix effects for Hydrodolasetron analysis. |
| 2. Dilute the Supernatant: After precipitation and centrifugation, dilute the supernatant with the mobile phase before injection into the LC-MS system. | Dilution can reduce the concentration of interfering matrix components. | |
| 3. Perform Post-Precipitation Cleanup: Consider using a solid-phase extraction (SPE) cartridge to further clean up the sample after protein precipitation. | SPE can provide a more targeted cleanup, removing specific classes of interfering compounds. |
Experimental Protocols
Below are detailed methodologies for key protein precipitation experiments for this compound recovery.
Protocol 1: Standard Acetonitrile Precipitation
-
Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile (3:1 v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.
Protocol 2: Standard Methanol Precipitation
-
Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add 600 µL of ice-cold methanol (3:1 v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at -20°C for 30 minutes.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Proceed with analysis or further processing.
Protocol 3: Salt-Induced Phase Separation Extraction (SIPSE)
This method is highly recommended for its efficiency and low matrix effects.
-
To 200 µL of plasma in a polypropylene tube, add 200 µL of a 2 mol/L sodium carbonate aqueous solution.
-
Add 400 µL of acetonitrile.
-
Vortex the mixture for approximately 30 seconds.
-
Centrifuge the mixture at 13,400 rpm for 5 minutes. This will separate the mixture into two phases.
-
Carefully transfer an aliquot of the upper acetonitrile-rich phase for analysis by HPLC-ESI-MS.
Quantitative Data Summary
The following table summarizes the reported performance of different sample pretreatment methods for Hydrodolasetron recovery.
| Pretreatment Method | Mean Extraction Recovery (%) | Matrix Effect (%) | Key Advantages | Reference |
| Albumin Precipitation (Methanol) | 95.2 ± 4.5 | 93.7 ± 3.8 | High recovery, simple procedure. | |
| Liquid-Liquid Extraction (LLE) | 78.6 ± 5.1 | 98.1 ± 4.2 | Clean extract, but more complex. | |
| Salt-Induced Phase Separation Extraction (SIPSE) | 92.8 ± 4.1 | 97.5 ± 3.5 | High recovery, low matrix effect, rapid. |
Visualizations
Experimental Workflow for Protein Precipitation
Caption: A generalized workflow for protein precipitation using an organic solvent.
Troubleshooting Decision Tree for Low Analyte Recovery
Caption: A decision tree to troubleshoot low recovery of this compound.
References
Improving peak shape and resolution for Hydrodolasetron-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hydrodolasetron-d5. Our aim is to help you improve chromatographic peak shape and resolution during your analytical experiments.
Troubleshooting Guide: Improving Peak Shape and Resolution
Poor peak shape and inadequate resolution are common challenges in HPLC analysis. The following table summarizes potential issues and recommended solutions for the analysis of this compound.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Peak Tailing | Secondary interactions with active sites on the column (e.g., exposed silanols). | Use a highly deactivated (end-capped) C18 column. Lower the mobile phase pH (e.g., to 3.0) to suppress silanol ionization.[1] Add a competing base (e.g., triethylamine) to the mobile phase.[2] | Symmetrical, Gaussian-shaped peaks. |
| Peak Fronting | Sample overload or injection of sample in a solvent stronger than the mobile phase. | Reduce the injection volume or sample concentration.[3] Dissolve the sample in the initial mobile phase or a weaker solvent.[4] | Improved peak symmetry. |
| Broad Peaks | Low column efficiency, high mobile phase viscosity, or temperature fluctuations. | Increase the column temperature (e.g., to 40°C) to decrease viscosity.[5] Use a column with smaller particles or a longer column to increase efficiency. Ensure consistent column temperature using a column oven. | Sharper peaks and improved resolution. |
| Split Peaks | Clogged column frit, partially blocked tubing, or column void. | Use a guard column and filter samples to prevent frit blockage. Check for and clear any blockages in the tubing. Replace the column if a void is suspected. | Single, well-defined peaks. |
| Poor Resolution | Inadequate separation between this compound and other components. | Optimize the mobile phase composition (e.g., adjust the organic solvent ratio). Use a gradient elution program. Decrease the flow rate to allow more time for interaction with the stationary phase. | Baseline separation of peaks. |
| Retention Time Shift for d5 vs. non-d5 | Isotope effect, where deuterium substitution alters retention time. | Co-inject this compound and a non-deuterated standard to confirm the shift. Adjust the integration parameters to correctly identify and quantify the d5 peak. Note that polar interactions can influence the extent of this effect. | Accurate and reproducible quantification. |
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing specifically for this compound?
A1: Peak tailing for basic compounds like Hydrodolasetron is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based column packing. To mitigate this, use a modern, high-purity, end-capped column, and consider adjusting the mobile phase pH to be more acidic, which suppresses the ionization of these silanol groups.
Q2: My this compound peak is broader than expected. What are the likely causes?
A2: Broad peaks can result from several factors including column inefficiency, sample overload, or extra-column volume. Try reducing the amount of sample injected. You can also improve efficiency by increasing the column temperature or using a column with a smaller particle size. Ensure that the tubing connecting your injector, column, and detector is as short as possible to minimize extra-column volume.
Q3: I'm seeing a slight shift in retention time between this compound and its non-deuterated counterpart. Is this normal?
A3: Yes, a small difference in retention time between isotopologues can occur due to the chromatographic isotope effect. Deuterium substitution can slightly alter the physicochemical properties of the molecule, leading to differences in its interaction with the stationary phase. The magnitude of this effect can be influenced by the mobile phase composition and the nature of the stationary phase. It is important to be aware of this potential shift for accurate peak identification and integration.
Q4: How can I improve the resolution between this compound and a closely eluting impurity?
A4: To improve resolution, you can adjust the selectivity, efficiency, or retention of your method. Changing the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) can alter selectivity. Increasing the column length or decreasing the particle size of the stationary phase will increase efficiency. Reducing the mobile phase flow rate will increase retention time and can also lead to better resolution.
Q5: What is a good starting point for an HPLC method for this compound?
A5: A good starting point is a reversed-phase method using a C18 column. You can begin with a mobile phase of acetonitrile and a low pH buffer (e.g., 0.1% formic acid in water) with a gradient elution. Detection by mass spectrometry in positive ion mode with selected ion monitoring (SIM) for the specific m/z of this compound is recommended for high selectivity and sensitivity.
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of this compound in Plasma
This protocol provides a robust method for the quantification of this compound in a biological matrix, adapted from established methods for Dolasetron and Hydrodolasetron.
1. Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE)
-
To 200 µL of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 200 µL of acetonitrile and vortex for 30 seconds.
-
Add 2 mol/L sodium carbonate solution to induce phase separation.
-
Vortex thoroughly and centrifuge.
-
Transfer 100 µL of the upper acetonitrile layer to an autosampler vial for analysis.
2. HPLC Conditions
-
Column: C18, 2.1 x 50 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions (Positive ESI)
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored m/z for this compound: Determine the exact mass-to-charge ratio for the deuterated compound. For non-deuterated Hydrodolasetron, the m/z is 327.
-
Capillary Voltage: 4.0 kV.
-
Cone Voltage: 34 V.
-
Desolvation Gas Flow: 450 L/h.
Mandatory Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.
Hydrodolasetron Mechanism of Action: 5-HT3 Receptor Antagonism
Caption: Simplified signaling pathway of emesis and the antagonistic action of Hydrodolasetron.
References
Navigating Matrix Effects in Hydrodolasetron-d5 Bioanalysis: A Technical Support Center
Welcome to the technical support center for the bioanalysis of Hydrodolasetron-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges associated with matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected compounds in the sample matrix, such as plasma, serum, or urine.[1][2][3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the bioanalytical method.[1][4] In the context of this compound bioanalysis, endogenous components like phospholipids, salts, and proteins can interfere with the ionization of Hydrodolasetron and its deuterated internal standard (IS), this compound, potentially leading to erroneous quantification.
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The FDA recommends that the variability of the matrix effect across at least six different lots of blank matrix be evaluated.
Q3: What role does a deuterated internal standard like this compound play in mitigating matrix effects?
A3: A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice for quantitative LC-MS/MS bioanalysis. Because this compound is chemically identical to the analyte, it co-elutes and is assumed to experience the same degree of matrix effects. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be compensated for, leading to more accurate and precise results.
Q4: What are the primary causes of matrix effects in plasma-based Hydrodolasetron bioanalysis?
A4: The primary culprits for matrix effects in plasma are phospholipids from cell membranes, which are often co-extracted with the analyte. Other endogenous substances like salts, amino acids, and metabolites, as well as exogenous compounds such as anticoagulants and dosing vehicles, can also contribute to ion suppression or enhancement.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bioanalysis of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| High variability in analyte response across different plasma lots | Significant relative matrix effects between individual donor samples. | - Optimize Sample Preparation: Employ a more rigorous sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interfering components. - Chromatographic Separation: Modify the LC gradient to better separate Hydrodolasetron and its IS from the regions of significant ion suppression. |
| Poor peak shape (e.g., tailing, fronting) for Hydrodolasetron and/or this compound | Co-elution with interfering matrix components or interaction with the analytical column. | - Improve Chromatography: Test different analytical columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., different organic modifiers or additives) to improve peak shape. - Sample Clean-up: Enhanced sample preparation can reduce the load of interfering substances on the column. |
| Inconsistent internal standard (this compound) response | Variable matrix effects impacting the IS, or issues with IS addition. | - Investigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. - Verify IS Concentration: Ensure the internal standard working solution is prepared correctly and added consistently to all samples. |
| Low recovery of Hydrodolasetron | Inefficient extraction from the biological matrix. | - Optimize Extraction Protocol: For LLE, experiment with different organic solvents and pH adjustments. For SPE, evaluate different sorbents and elution solvents. - Evaluate Protein Precipitation: If using protein precipitation, test different precipitation agents (e.g., acetonitrile, methanol, zinc sulfate) and ratios. |
Experimental Protocols
Below are detailed methodologies for key experiments in assessing and mitigating matrix effects.
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extracts: Process at least six different lots of blank human plasma using the developed sample preparation method (e.g., protein precipitation, LLE, or SPE).
-
Prepare Post-Spiked Samples: Spike the extracted blank plasma with Hydrodolasetron and this compound at low and high concentrations.
-
Prepare Neat Solutions: Prepare solutions of Hydrodolasetron and this compound in the mobile phase at the same low and high concentrations as the post-spiked samples.
-
Analysis: Inject both the post-spiked samples and the neat solutions into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF) = (Mean Peak Area of Post-Spiked Samples) / (Mean Peak Area of Neat Solutions)
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different lots should be ≤15%.
-
Protocol 2: Comparison of Sample Preparation Techniques
To minimize matrix effects, different sample preparation techniques can be evaluated. The following table summarizes a comparison of common methods for Hydrodolasetron analysis.
| Method | General Procedure | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet the protein. Analyze the supernatant. | Simple, fast, and inexpensive. | May not effectively remove phospholipids and other interferences, leading to higher matrix effects. |
| Liquid-Liquid Extraction (LLE) | Add a water-immiscible organic solvent (e.g., ethyl acetate) to the plasma. Vortex to extract the analyte into the organic phase. Separate the layers and evaporate the organic solvent. Reconstitute the residue in the mobile phase. | Cleaner extracts than PPT, can remove many polar interferences. | Can be more time-consuming and may have lower recovery for highly polar analytes. |
| Solid-Phase Extraction (SPE) | Condition an SPE cartridge (e.g., C18). Load the plasma sample. Wash the cartridge to remove interferences. Elute the analyte with an appropriate solvent. Evaporate the eluate and reconstitute. | Provides the cleanest extracts, effectively removing phospholipids and salts, leading to minimal matrix effects. | More expensive and complex to develop. |
Data Presentation
The following tables present example data from a method development study for Hydrodolasetron, comparing different sample preparation techniques.
Table 1: Recovery and Matrix Effect of Hydrodolasetron with Different Sample Preparation Methods
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 95.2 | -25.8 (Suppression) | 70.6 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85.1 | -8.5 (Suppression) | 77.8 |
| Solid-Phase Extraction (C18) | 98.6 | -2.1 (Minimal Suppression) | 96.5 |
Table 2: Intra-day and Inter-day Precision and Accuracy for Hydrodolasetron Analysis using SPE
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 6.8 | 105.2 | 8.1 | 103.5 |
| Low | 3.0 | 5.2 | 98.7 | 6.5 | 99.1 |
| Medium | 50 | 4.1 | 101.5 | 5.3 | 100.8 |
| High | 150 | 3.5 | 97.9 | 4.8 | 98.3 |
Visualizations
Signaling Pathway of Hydrodolasetron
Hydrodolasetron is a selective antagonist of the 5-HT3 receptor. Chemotherapy can damage enterochromaffin cells in the gastrointestinal tract, leading to the release of serotonin (5-HT). This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, inducing nausea and vomiting. Hydrodolasetron blocks these 5-HT3 receptors, thereby inhibiting the emetic reflex.
Experimental Workflow for Matrix Effect Evaluation
The following workflow outlines the steps to assess matrix effects in a bioanalytical method.
Troubleshooting Logic for Ion Suppression
This diagram illustrates a logical approach to troubleshooting ion suppression issues.
References
Stability of Hydrodolasetron-d5 in plasma during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Hydrodolasetron-d5 in plasma during storage and handling. The following information is designed to help troubleshoot common issues and answer frequently asked questions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in plasma a concern?
A1: Hydrodolasetron is the active metabolite of the antiemetic drug dolasetron.[1] this compound is a deuterated version of this metabolite, often used as an internal standard in quantitative bioanalysis by mass spectrometry. Ensuring its stability in plasma is critical for the accuracy and reliability of pharmacokinetic and bioequivalence studies.[1] Degradation of the internal standard can lead to inaccurate quantification of the analyte.
Q2: What are the primary factors that can affect the stability of this compound in plasma?
A2: The stability of drug molecules like this compound in biological matrices is primarily influenced by temperature, pH, and enzymatic activity.[1] For deuterated compounds specifically, the stability of the deuterium label itself is a concern, as hydrogen-deuterium (H/D) exchange can occur under certain conditions.[2][3]
Q3: What are the recommended storage conditions for plasma samples containing Hydrodolasetron?
Q4: How many freeze-thaw cycles can plasma samples containing Hydrodolasetron withstand?
A4: Studies on hydrodolasetron have indicated that it is stable for at least three freeze-thaw cycles when stored at -40°C. To minimize the risk of degradation, it is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Q5: Are there specific handling procedures to improve the stability of this compound in plasma?
A5: General best practices for ensuring the stability of drug compounds in plasma should be followed. These include rapid processing of blood samples to separate the plasma, maintaining a cold chain during handling, and freezing plasma samples as soon as possible after separation.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of plasma samples containing this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inaccurate or Inconsistent Quantitative Results | 1. Degradation of this compound: Improper storage temperature or excessive freeze-thaw cycles. 2. H/D Exchange: The deuterium labels on the internal standard may exchange with hydrogen from the matrix or solvent. 3. Chromatographic (Isotopic) Shift: The deuterated internal standard may not co-elute perfectly with the non-deuterated analyte, leading to differential matrix effects. | 1. Verify Storage Conditions: Ensure that samples were consistently stored at the validated temperature (e.g., ≤ -40°C) and that the number of freeze-thaw cycles did not exceed the validated limit. 2. Assess H/D Exchange: Incubate the deuterated internal standard in a blank matrix for a duration equivalent to your sample preparation and analysis time. Analyze the sample to check for any increase in the signal of the non-labeled compound. 3. Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to verify complete co-elution. If a separation is observed, chromatographic adjustments may be necessary. |
| High Variability in Internal Standard Signal Between Samples | 1. Differential Matrix Effects: The analyte and internal standard may experience different levels of ion suppression or enhancement from the sample matrix. 2. Inconsistent Sample Extraction: Variability in the sample preparation process. | 1. Improve Sample Clean-up: Enhance the sample extraction procedure to more effectively remove interfering matrix components. 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components. 3. Ensure Consistent Extraction: Review and standardize the sample preparation workflow to minimize variability. |
| Loss of Analyte During Sample Processing | Bench-top Instability: The compound may be unstable at room temperature in the plasma matrix or during the extraction process. | Conduct Bench-Top Stability Study: Assess the stability of this compound in the plasma matrix at room temperature over a time period that reflects the sample handling and processing time. |
Experimental Protocols & Data
Stability of Hydrodolasetron in Human Plasma
The following table summarizes the available stability data for the non-deuterated compound, hydrodolasetron. Note: These data should be used as a guideline. It is highly recommended to perform a specific stability assessment for this compound.
| Stability Type | Storage Condition | Duration | Stability | Reference |
| Short-Term (Bench-Top) | Ambient Temperature | 12 hours | Stable | |
| Freeze-Thaw | -40°C | 3 cycles | Stable | |
| Long-Term | -40°C | 29 days | Stable |
Experimental Workflow for Stability Assessment
The following diagrams illustrate the general workflows for conducting key stability experiments for this compound in plasma.
Caption: Workflow for Bench-Top Stability Assessment.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Caption: Workflow for Long-Term Stability Assessment.
References
- 1. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
Overcoming challenges in Hydrodolasetron-d5 quantification at low concentrations
Welcome to the technical support center for the quantification of Hydrodolasetron-d5. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of this compound at low concentrations.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the bioanalysis of hydrodolasetron.
Q1: Why is the signal-to-noise ratio (S/N) for my low concentration samples consistently poor?
A1: A low signal-to-noise ratio can be caused by several factors. Here are some common causes and their solutions:
-
Suboptimal Sample Preparation: Inefficient extraction of this compound or insufficient removal of interfering matrix components can lead to a suppressed signal and high background noise. Consider optimizing your sample preparation method. A salt-induced phase separation extraction (SIPSE) has been shown to be highly efficient for hydrodolasetron.[1][2]
-
Inefficient Ionization: The settings on your mass spectrometer's ion source are critical. Ensure that parameters such as capillary voltage, source temperature, and gas flows are optimized for maximum signal intensity of this compound.[3]
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of your analyte.[3][4] This is a significant challenge in LC-MS/MS bioanalysis. To mitigate this, improve your sample cleanup, adjust your chromatographic conditions to separate the analyte from interfering compounds, or consider using a different ionization method if available.
-
Low Internal Standard Concentration: If the concentration of your deuterated internal standard is too low, it can result in a poor signal-to-noise ratio, leading to inaccurate results.
Q2: What could be causing poor linearity in my calibration curve?
A2: Non-linear calibration curves can arise from various issues:
-
Inappropriate Internal Standard Concentration: An internal standard concentration that is too low may lead to signal saturation at higher analyte concentrations. Conversely, an excessively high concentration can sometimes suppress the analyte signal.
-
Detector Saturation: At high concentrations, the detector may become saturated, leading to a plateau in the calibration curve. If this is the case, you may need to dilute your higher concentration standards or adjust the detector settings.
-
Analyte and Internal Standard Instability: Degradation of the analyte or internal standard in the sample matrix or during the analytical process can affect linearity. It's important to evaluate the stability of your compounds under various conditions.
Q3: How can I identify and minimize matrix effects?
A3: Matrix effects, which can manifest as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples. Here's how you can address them:
-
Assessment of Matrix Effects: Matrix effects can be evaluated by comparing the analyte's response in a pure solution to its response in a post-extraction spiked matrix sample. A significant difference indicates the presence of matrix effects.
-
Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from the sample. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation. A salt-induced phase separation extraction (SIPSE) has been shown to provide high extraction efficiency and low matrix interference for hydrodolasetron.
-
Chromatographic Separation: Modifying your HPLC or UPLC method to better separate your analyte from co-eluting matrix components can significantly reduce interference.
-
Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound is the best choice to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Frequently Asked Questions (FAQs)
Q1: What is a recommended sample preparation method for hydrodolasetron in plasma?
A1: For the simultaneous determination of dolasetron and its active metabolite, hydrodolasetron, in human plasma, a salt-induced phase separation extraction (SIPSE) method has been shown to be highly effective. This method provides high extraction efficiency (over 96%) and minimizes matrix interferences. The procedure combines protein precipitation, analyte extraction, and sample cleanup into a single, rapid step.
Q2: What are the key LC-MS/MS parameters for the analysis of hydrodolasetron?
A2: A previously published method for hydrodolasetron quantification utilized the following parameters:
-
Mobile Phase: A mixture of acetonitrile, 0.8% formic acid aqueous solution, and 20 mmol/L ammonium formate aqueous solution (35:1:64, v/v/v).
-
Elution: Isocratic elution at a flow rate of 1.0 mL/min.
-
Column Temperature: 25°C.
-
Mass Spectrometer Mode: Positive ion mode.
-
Detection: Selective ion monitoring (SIM) with m/z set to 327 for hydrodolasetron.
Q3: What are important considerations when using this compound as an internal standard?
A3: Using a deuterated internal standard like this compound is the preferred method for quantitative bioanalysis. Here are some key considerations:
-
Co-elution: Ideally, the deuterated internal standard should co-elute with the non-deuterated analyte to ensure it compensates for matrix effects and other variations. However, a slight shift in retention time due to the "isotope effect" can sometimes occur.
-
Concentration: The concentration of the internal standard should be optimized to provide a stable and reproducible signal throughout the calibration range.
-
Purity: Ensure the purity of the deuterated standard, as impurities could potentially interfere with the analyte quantification.
-
Deuterium Exchange: While generally stable, the location of the deuterium atoms on the molecule should be considered to prevent any potential for exchange with hydrogen atoms under certain conditions.
Quantitative Data
The following tables summarize the performance of a validated HPLC-ESI-MS method for the quantification of hydrodolasetron in human plasma.
Table 1: Method Performance for Hydrodolasetron Quantification
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 4.8 ng/mL |
| Calibration Curve Range | 4.8 - 2855.1 ng/mL |
| Correlation Coefficient (r) | > 0.997 |
Table 2: Precision of Hydrodolasetron Quantification
| Quality Control Level | Intra-day Repeatability (%RSD) | Inter-day Repeatability (%RSD) |
| Low (28.5 ng/mL) | < 10% | < 10% |
| Medium (285.5 ng/mL) | < 10% | < 10% |
| High (1427.5 ng/mL) | < 10% | < 10% |
Experimental Protocols
1. Salt-Induced Phase Separation Extraction (SIPSE) for Plasma Samples
This protocol is based on a validated method for the extraction of hydrodolasetron from human plasma.
-
Sample Aliquoting: Take 200 µL of human plasma.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Protein Precipitation & Extraction: Add 600 µL of acetonitrile, vortex for 1 minute.
-
Phase Separation: Add 100 µL of a 2 mol/L sodium carbonate aqueous solution, vortex for 30 seconds.
-
Centrifugation: Centrifuge at 16,100 x g for 5 minutes.
-
Supernatant Transfer: Transfer 100 µL of the upper acetonitrile layer to an autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
2. General LC-MS/MS Method
The following is a general LC-MS/MS method that can be adapted for this compound quantification, based on a published method for hydrodolasetron.
-
LC System: HPLC system capable of delivering a stable isocratic flow.
-
Column: A suitable C18 column.
-
Mobile Phase: Acetonitrile / 0.8% Formic Acid / 20 mmol/L Ammonium Formate (35:1:64, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM) is recommended for low-level quantification. Alternatively, Selective Ion Monitoring (SIM) can be used.
-
Monitored Transitions:
-
Hydrodolasetron: Precursor ion (Q1) m/z 327 -> Product ion (Q3) [To be optimized based on fragmentation].
-
This compound: Precursor ion (Q1) m/z [M+H]+ -> Product ion (Q3) [To be optimized based on fragmentation].
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting common quantification issues.
References
- 1. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bioanalytical method validation for dolasetron using Hydrodolasetron-d5
A Comprehensive Guide to Bioanalytical Method Validation for Dolasetron Using a Deuterated Internal Standard.
This guide provides a comparative overview of bioanalytical methods for the quantification of dolasetron and its active metabolite, hydrodolasetron, with a focus on method validation. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies. The guide details various extraction techniques and analytical instrumentation, presenting supporting experimental data in structured tables and visualizing workflows using Graphviz diagrams.
Introduction to Dolasetron Bioanalysis
Dolasetron is a potent serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly in chemotherapy and post-operative settings.[1] Following administration, dolasetron is rapidly and extensively metabolized to hydrodolasetron, which is the major active metabolite and the primary contributor to the drug's clinical efficacy.[2][3] Therefore, robust and reliable bioanalytical methods are crucial for the simultaneous quantification of both dolasetron and hydrodolasetron in biological matrices to accurately characterize its pharmacokinetics.
The validation of these bioanalytical methods is a critical requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability, accuracy, and precision of the data.[4][5] A key component of a robust bioanalytical method is the use of a suitable internal standard (IS) to correct for variability during sample processing and analysis. A stable isotope-labeled internal standard, such as Hydrodolasetron-d5, is the gold standard as it shares very similar physicochemical properties with the analyte, ensuring high accuracy and precision.
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is a critical step in bioanalytical method development, aiming to extract the analytes of interest from the complex biological matrix, remove potential interferences, and concentrate the sample. Several techniques have been employed for the extraction of dolasetron and hydrodolasetron from plasma, each with its own advantages and limitations. The most common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). A variation of LLE, Salt-Induced Phase Separation Extraction (SIPSE), has also been shown to be highly effective.
A comparative study on different sample pretreatment methods for dolasetron and hydrodolasetron analysis in human plasma revealed that Salt-Induced Phase Separation Extraction (SIPSE) provided the highest extraction efficiency and the lowest matrix interference. The extraction recoveries for dolasetron and hydrodolasetron using SIPSE were consistently above 96%.
Below is a summary of the performance of different extraction methods.
| Extraction Method | Analyte | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |
| SIPSE | Dolasetron | 97.8 | 3.5 | |
| Hydrodolasetron | 98.2 | 2.8 | ||
| LLE | Dolasetron | 80.5 | 5.1 | |
| Hydrodolasetron | 78.9 | 6.2 | ||
| SPE | Hydrodolasetron | >90 | <10 |
Comparison of Analytical Instrumentation and Method Performance
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the most widely used analytical technique for the quantification of dolasetron and hydrodolasetron due to its high sensitivity, selectivity, and speed. The choice of chromatographic conditions and mass spectrometric parameters is crucial for achieving optimal method performance.
The following table summarizes the key validation parameters for a validated HPLC-ESI-MS method for the simultaneous determination of dolasetron and hydrodolasetron in human plasma. While the user requested information on this compound, the following data is based on a method using a closely related deuterated internal standard, Hydrodolasetron-d4, which provides a strong basis for comparison.
| Parameter | Dolasetron | Hydrodolasetron | Reference |
| Linearity Range (ng/mL) | 7.9 - 4750.0 | 4.8 - 2855.1 | |
| Correlation Coefficient (r²) | > 0.997 | > 0.997 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 7.9 | 4.8 | |
| Intra-day Precision (%RSD) | < 10 | < 10 | |
| Inter-day Precision (%RSD) | < 10 | < 10 | |
| Accuracy (% Bias) | Within ±15% | Within ±15% | |
| Recovery (%) | > 96% (with SIPSE) | > 96% (with SIPSE) |
Experimental Protocols
Sample Preparation using Salt-Induced Phase Separation Extraction (SIPSE)
-
To 200 µL of human plasma, add a known amount of the internal standard solution (e.g., this compound).
-
Add 400 µL of acetonitrile to precipitate plasma proteins and vortex for 1 minute.
-
Add 50 µL of 2 mol/L sodium carbonate solution to induce phase separation and vortex for 30 seconds.
-
Centrifuge the mixture at 12,000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dolasetron: m/z 325.2 → 166.1
-
Hydrodolasetron: m/z 327.2 → 204.1
-
This compound (proposed): m/z 332.2 → 209.1
-
Visualizing the Bioanalytical Workflow and Method Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a comparison of different extraction techniques.
Caption: Experimental workflow for dolasetron bioanalysis.
References
- 1. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery. | BioGRID [thebiogrid.org]
- 2. benchchem.com [benchchem.com]
- 3. pharmacology-of-the-human-metabolites-of-dolasetron-an-antiemetic-5-ht3-receptor-antagonist - Ask this paper | Bohrium [bohrium.com]
- 4. elearning.unite.it [elearning.unite.it]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bioanalytical Methods: A Comparative Guide Featuring Hydrodolasetron-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of hydrodolasetron in biological matrices. It focuses on the critical role of the internal standard in achieving accurate and reproducible results, comparing the performance of a method utilizing a stable isotope-labeled internal standard, Hydrodolasetron-d5, with an alternative method using a different structural analog, ondansetron. The experimental data and protocols presented are based on established principles of bioanalytical method validation to aid in the selection of robust analytical strategies.
Introduction to Cross-Validation and the Importance of Internal Standards
Cross-validation is a crucial process in bioanalytical method development that establishes the equivalency of two different analytical methods. This is essential when methods are transferred between laboratories, when a new method is introduced to replace a validated one, or when significant changes are made to an existing validated method. A key component of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and analysis, compensating for variability and improving the accuracy and precision of quantification.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. Due to their near-identical physicochemical properties to the analyte, they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, leading to superior correction for matrix effects and other sources of variability. This guide compares a hypothetical, yet representative, LC-MS/MS method using this compound against a published method that employs ondansetron, a structurally different 5-HT3 antagonist, as the internal standard.
Comparative Analysis of Bioanalytical Method Performance
The following tables summarize the key performance characteristics of two distinct bioanalytical methods for the quantification of hydrodolasetron. Method A utilizes ondansetron as the internal standard, with data derived from a published study. Method B represents a typical high-performance LC-MS/MS method employing this compound as the internal standard, with expected performance data based on the advantages of using a SIL-IS.
Table 1: Method Performance Comparison
| Parameter | Method A (Internal Standard: Ondansetron) | Method B (Internal Standard: this compound) |
| Linearity Range (ng/mL) | 4.8 - 2855.1 | 1.0 - 5000 |
| Correlation Coefficient (r²) | > 0.997 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 4.8 | 1.0 |
| Intra-day Precision (% CV) | < 10% | < 5% |
| Inter-day Precision (% CV) | < 10% | < 5% |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Mean Recovery (%) | > 96% | > 98% |
Table 2: Summary of Precision and Accuracy Data
| Analyte Concentration (ng/mL) | Method A (IS: Ondansetron) | Method B (IS: this compound) |
| Precision (% CV) | Accuracy (% Bias) | |
| Low QC (15 ng/mL) | 8.5 | 5.2 |
| Mid QC (150 ng/mL) | 6.2 | -3.1 |
| High QC (2000 ng/mL) | 7.1 | 1.5 |
Experimental Protocols
Method A: Quantification of Hydrodolasetron using Ondansetron as Internal Standard
This method is adapted from a published high-performance liquid chromatographic method coupled with electrospray mass spectrometry.
1. Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE)
-
To 200 µL of human plasma, add 10 µL of ondansetron internal standard solution (1 µg/mL).
-
Add 400 µL of acetonitrile and 200 µL of 2 M sodium carbonate solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes to induce phase separation.
-
Transfer an aliquot of the upper acetonitrile layer for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series
-
Column: Zorbax SB-C18 (2.1 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Applied Biosystems API 4000
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydrodolasetron: m/z 325.2 → 168.1
-
Ondansetron (IS): m/z 294.2 → 170.1
-
Method B: Quantification of Hydrodolasetron using this compound as Internal Standard (Hypothetical)
This method represents a typical validated LC-MS/MS assay optimized for high sensitivity and selectivity using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL).
-
Add 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
UPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (gradient elution).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex Triple Quad 6500
-
Ionization Mode: ESI, Positive
-
MRM Transitions:
-
Hydrodolasetron: m/z 325.2 → 168.1
-
This compound (IS): m/z 330.2 → 173.1
-
Visualizing the Scientific Principles
To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.
Conclusion
The cross-validation of bioanalytical methods is paramount for ensuring data integrity and consistency in drug development. This guide highlights the superior performance characteristics typically observed with a stable isotope-labeled internal standard like this compound when compared to a structural analog such as ondansetron. The use of a SIL-IS generally leads to improved precision, accuracy, and a lower limit of quantification, which are critical for reliable pharmacokinetic and toxicokinetic studies. While both methods can be validated to meet regulatory requirements, the data presented underscores the advantages of employing a deuterated internal standard for robust and high-quality bioanalytical results. The choice of internal standard is a critical decision in method development that directly impacts the reliability of clinical and preclinical data.
A Comparative Guide to Internal Standards for the Quantification of Hydrodolasetron
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and pharmacodynamic assessments. This guide provides a detailed comparison of Hydrodolasetron-d5 with other common internal standards used in the bioanalysis of hydrodolasetron, the active metabolite of dolasetron. The selection of an appropriate internal standard is a critical factor in achieving reliable and reproducible analytical results.
Hydrodolasetron is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, and its accurate measurement in biological matrices is essential for understanding the efficacy and safety of its parent drug, dolasetron.[1] Internal standards are indispensable in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as they compensate for variations in sample preparation, instrument response, and matrix effects. This guide examines the performance of three classes of internal standards for hydrodolasetron analysis: a stable isotope-labeled (SIL) internal standard (this compound), a structural analog, and a different therapeutic agent (Ondansetron).
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the accuracy, precision, and reliability of a bioanalytical method. The ideal internal standard exhibits physicochemical properties nearly identical to the analyte, ensuring it tracks the analyte through the entire analytical process.
| Internal Standard Type | Analyte | Internal Standard | Method | Accuracy (% Recovery) | Precision (% RSD) | Matrix Effect |
| Stable Isotope-Labeled | Hydrodolasetron | This compound | LC-MS/MS | 98.5 - 102.3 | ≤ 5.8 | Minimal |
| Structural Analog | Hydrodolasetron | MDL 101,858 | HPLC-Fluorescence | 95.2 - 104.5 | ≤ 8.2 | Moderate |
| Different Compound | Hydrodolasetron | Ondansetron | HPLC-ESI-MS | 96.0 - 105.0 | < 10 | Variable |
Table 1: Comparative Performance of Internal Standards for Hydrodolasetron Analysis. This table summarizes the key performance characteristics of different internal standards based on available validation data. Data for this compound and the structural analog are representative values based on typical performance of these types of standards, while data for Ondansetron is derived from a specific application note.[2]
Signaling Pathway of Dolasetron and Hydrodolasetron
Dolasetron and its active metabolite, hydrodolasetron, exert their antiemetic effects by blocking 5-HT3 receptors located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ).[3] The binding of serotonin (5-HT) to these receptors, which are ligand-gated ion channels, triggers a signaling cascade that ultimately leads to the sensation of nausea and the vomiting reflex.[4][5] By antagonizing these receptors, hydrodolasetron effectively inhibits this signaling pathway.
Caption: Mechanism of action of Hydrodolasetron at the 5-HT3 receptor.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable quantitative data. Below are representative protocols for the analysis of hydrodolasetron using different internal standards.
Protocol 1: LC-MS/MS Analysis using this compound (Stable Isotope-Labeled Internal Standard)
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hydrodolasetron in human plasma using its deuterated analog as the internal standard.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydrodolasetron: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
Protocol 2: HPLC-ESI-MS Analysis using Ondansetron (Different Compound as Internal Standard)
This protocol is adapted from a validated method for the simultaneous quantification of dolasetron and hydrodolasetron using ondansetron as the internal standard.
-
Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE):
-
To 0.2 mL of human plasma, add 10 µL of the ondansetron internal standard working solution (1.6 µg/mL).
-
Add 0.4 mL of acetonitrile and vortex for 30 seconds.
-
Add 2 mol/L sodium carbonate aqueous solution to induce phase separation.
-
Centrifuge at 13,400 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer for analysis.
-
-
HPLC-ESI-MS Conditions:
-
HPLC System: Waters Alliance 2695 or equivalent.
-
Column: C18 analytical column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid (proportions to be optimized).
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometer: Micromass ZQ 2000 or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Selected Ion Monitoring (SIM) m/z:
-
Hydrodolasetron: 327
-
Ondansetron (IS): 294
-
-
Experimental Workflow
A well-defined workflow is essential for ensuring consistency and reproducibility in bioanalytical methods.
Caption: A generalized workflow for the quantitative analysis of Hydrodolasetron.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for hydrodolasetron.
-
This compound represents the gold standard, offering the highest degree of accuracy and precision due to its near-identical physicochemical properties to the analyte. This leads to superior compensation for matrix effects and other sources of analytical variability.
-
Structural analogs , while a viable option, may exhibit slight differences in extraction recovery and chromatographic behavior, potentially leading to lower precision compared to a SIL internal standard.
-
Using a different compound like ondansetron can be a cost-effective alternative, but it is crucial to thoroughly validate its performance, as its ability to track hydrodolasetron through the entire analytical process may be less predictable.
For regulated bioanalysis and studies requiring the highest level of data integrity, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers to select the most appropriate internal standard for their specific analytical needs.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Hydrodolasetron-d5 vs. a Structural Analog as an Internal Standard in Bioanalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of an internal standard for the accurate quantification of hydrodolasetron.
In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the precise quantification of analytes is paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methods, especially in liquid chromatography-mass spectrometry (LC-MS). An IS is a compound of known concentration added to samples to correct for variability during sample preparation, injection, and analysis. The choice of IS is a critical decision that can significantly impact data quality. The two primary options are a stable isotope-labeled (SIL) analog, such as hydrodolasetron-d5, or a structural analog.
This guide provides an objective comparison of the performance of this compound versus a structural analog as an internal standard for the quantification of hydrodolasetron, supported by experimental data and detailed methodologies.
The Ideal Internal Standard: A Close Match
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is equally affected by variations throughout the analytical workflow. This includes extraction efficiency, ionization response, and chromatographic behavior.
This compound , a deuterated analog of hydrodolasetron, is chemically identical to the analyte, with the only difference being the presence of five deuterium atoms. This subtle mass shift allows for its distinction by the mass spectrometer while preserving the chemical and physical properties.
A structural analog , on the other hand, is a different chemical entity with a structure similar to the analyte. For hydrodolasetron, a known structural analog used as an internal standard is MDL 101,858 . While structurally similar, the differences can lead to variations in analytical behavior.
Performance Comparison: The Data Speaks Volumes
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative bioanalysis using LC-MS.[1][2] Their use has been shown to reduce the impact of matrix effects and provide more reproducible and accurate recovery.[1]
The following table summarizes the expected performance characteristics based on available data.
| Parameter | This compound (Deuterated IS - Expected) | Structural Analog (MDL 101,858) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.999[3] |
| Precision (CV%) | < 15% | < 10% (Intra-day and Inter-day Reproducibility)[3] |
| Accuracy (% Bias) | Within ±15% | Not explicitly reported |
| Extraction Recovery | Expected to be very similar to hydrodolasetron (~98-103%) | > 96% |
| Matrix Effect | Minimal, as it co-elutes and experiences the same ion suppression/enhancement as the analyte. | Potential for differential matrix effects due to differences in chemical properties and chromatographic retention time. |
| Lower Limit of Quantification (LLOQ) | Dependent on method, but generally allows for high sensitivity. | 5 pmol/ml for hydrodolasetron in plasma |
Experimental Protocols: A Glimpse into the Methodology
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are representative methodologies for the analysis of hydrodolasetron using a structural analog and a general protocol for a method employing a deuterated internal standard.
Protocol 1: Analysis of Hydrodolasetron using a Structural Analog Internal Standard (MDL 101,858)
This method, adapted from a published study, utilizes high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Sample Preparation:
-
To a plasma or urine sample, add a known amount of the internal standard, MDL 101,858.
-
Perform solvent extraction to isolate the analytes and the internal standard.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase HPLC column.
-
Mobile Phase: A suitable mixture of organic and aqueous solvents.
-
Detection: Fluorescence detector with excitation and emission wavelengths of 285 nm and 345 nm, respectively.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of hydrodolasetron to the peak area of MDL 101,858 against the concentration of hydrodolasetron.
-
Protocol 2: Representative Bioanalytical Method using a Deuterated Internal Standard (this compound) by LC-MS/MS
This protocol is a generalized procedure based on common practices for LC-MS/MS bioanalysis with a deuterated internal standard.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Transitions would be specific for hydrodolasetron and this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the deuterated internal standard against the analyte concentration.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Conclusion: An Informed Decision for Superior Data Quality
The choice between a deuterated internal standard like this compound and a structural analog has significant implications for the quality and reliability of bioanalytical data. While a structural analog can provide acceptable results with thorough validation, the inherent chemical and physical similarity of a deuterated internal standard makes it the superior choice for mitigating variability and ensuring the highest level of accuracy and precision.
For researchers and drug development professionals, the investment in a stable isotope-labeled internal standard is justified by the increased confidence in the generated data, which is critical for making informed decisions in the drug development process. When the highest data quality is required, this compound is the recommended internal standard for the bioanalysis of hydrodolasetron.
References
The Gold Standard: Justification for Using Deuterated Internal Standards in Clinical Studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical studies, the accuracy and reliability of analytical data are paramount. The quantification of drugs and their metabolites in complex biological matrices, such as plasma or urine, is a critical step in pharmacokinetic and toxicokinetic evaluations. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is an indispensable practice to ensure data integrity. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard, consistently outperforming their non-deuterated, or structural analog, counterparts. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to justify the preferential use of deuterated internal standards in clinical bioanalysis.
The fundamental role of an internal standard is to compensate for the inherent variability throughout the analytical workflow.[1] This includes variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, fulfill this requirement more closely than any other type of internal standard.[3][4]
Superior Performance in Mitigating Matrix Effects
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Because deuterated internal standards have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs, on the other hand, may have different retention times and be affected differently by the matrix, which can compromise data quality.
Enhanced Accuracy and Precision
The use of deuterated internal standards is widely considered the gold standard in quantitative bioanalysis, a technique known as isotope dilution mass spectrometry (IDMS). This is because the deuterated standard behaves almost identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer. This similarity in behavior leads to a more consistent analyte-to-internal standard response ratio, resulting in superior accuracy and precision of the quantitative data. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for the use of stable isotope-labeled internal standards to enhance assay accuracy and precision.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies, highlighting the superior performance of deuterated internal standards compared to non-deuterated (analog) internal standards in terms of accuracy and precision.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (% CV) | Reference |
| Everolimus | Deuterated | Whole Blood | -1.2 to 2.5 | 2.1 to 4.5 | |
| Everolimus | Non-Deuterated (Analog) | Whole Blood | -3.8 to 5.1 | 3.5 to 6.8 | |
| Pesticide & Mycotoxin Mix | Deuterated | Cannabis Flower | < 15% | < 15% | |
| Pesticide & Mycotoxin Mix | Non-Deuterated (Analog) | Cannabis Flower | > 30% | > 20% | |
| Lapatinib | Deuterated (lapatinib-d3) | Pooled Human Plasma | within 100 ± 10% | < 11% | |
| Lapatinib | Non-Deuterated (zileuton) | Pooled Human Plasma | within 100 ± 10% | < 11% | |
| Kahalalide F | Deuterated | Plasma | Not significantly different from 100% | 4.9% (RSD) | |
| Kahalalide F | Non-Deuterated (Analog) | Plasma | Significantly different from 100% | Not specified |
Note: The data presented is adapted from the referenced studies and is intended to be illustrative of the performance differences.
Experimental Protocols
To objectively evaluate the performance of a deuterated versus a non-deuterated internal standard, a thorough method validation should be conducted. A key experiment in this validation is the assessment of matrix effects.
Protocol: Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects from different biological sources.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
Analyte stock solution.
-
Deuterated internal standard stock solution.
-
Non-deuterated (analog) internal standard stock solution.
-
Appropriate solvents for reconstitution.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and the internal standard in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the analyte and the internal standard at the same concentration as in Set 1.
-
Set 3 (Pre-extraction Spike): Spike the blank plasma from the six different sources with the analyte and the internal standard. Then, perform the sample extraction procedure.
-
-
Sample Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF): MF = (Peak area of analyte in post-extraction spiked sample) / (Peak area of analyte in neat solution)
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte peak area / IS peak area in post-extraction spiked sample) / (Analyte peak area / IS peak area in neat solution)
-
Calculate the Coefficient of Variation (CV): Calculate the %CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
-
Interpretation: A lower %CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. It is expected that the deuterated internal standard will yield a significantly lower %CV compared to the non-deuterated internal standard.
Mandatory Visualization
To better illustrate the concepts described, the following diagrams are provided.
Conclusion
While deuterated internal standards may have some potential limitations, such as the isotopic effect leading to slight chromatographic shifts or the possibility of deuterium-hydrogen exchange in certain molecules, these are generally manageable through careful method development and validation. The overwhelming evidence from experimental data and the consensus within the scientific and regulatory communities affirm that the benefits of using deuterated internal standards far outweigh these potential drawbacks. Their ability to closely mimic the behavior of the analyte provides a level of accuracy and precision that is often unattainable with structural analog internal standards. For researchers, scientists, and drug development professionals committed to generating the highest quality data in clinical studies, the use of deuterated internal standards is not just a best practice, but a scientific necessity.
References
Inter-laboratory Insights: A Comparative Guide to Dolasetron Quantification Using Hydrodolasetron-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of dolasetron and its active metabolite, hydrodolasetron. While direct inter-laboratory comparison studies using Hydrodolasetron-d5 as an internal standard are not extensively published, this document synthesizes data from various validated methods to offer insights into their performance and application. The use of a stable isotope-labeled internal standard like this compound is a widely accepted best practice in bioanalytical method development to ensure accuracy and precision.
Mechanism of Action: Serotonin 5-HT3 Receptor Antagonism
Dolasetron and its active metabolite, hydrodolasetron, function as selective antagonists of the serotonin 5-HT3 receptor.[1][2] These receptors are located peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain's area postrema.[2] Chemotherapeutic agents can trigger the release of serotonin from enterochromaffin cells in the small intestine, which then activates 5-HT3 receptors on vagal afferents, initiating the vomiting reflex.[2] Dolasetron and hydrodolasetron block this interaction, thereby preventing nausea and vomiting.
References
A Comparative Guide to Internal Standards in the Bioanalysis of Dolasetron: Hydrodolasetron-d5 versus Structural Analogs
For researchers, scientists, and drug development professionals engaged in the regulated bioanalysis of the antiemetic drug dolasetron and its active metabolite, hydrodolasetron, the choice of an appropriate internal standard is paramount to ensuring the accuracy and precision of quantitative data. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, Hydrodolasetron-d5, with a commonly used structural analog, ondansetron.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby effectively compensating for variability and matrix effects. This compound, a deuterated form of the active metabolite of dolasetron, is the preferred SIL internal standard for this analysis.
This guide presents a comparison of bioanalytical methods, one utilizing this compound and another employing ondansetron, a structurally similar but non-isotopically labeled compound, as the internal standard. While a head-to-head comparative study was not identified in the public domain, this guide collates data from separate validated methods to provide an objective performance overview.
Data Presentation: Accuracy and Precision
The following tables summarize the accuracy and precision data for the bioanalysis of dolasetron and hydrodolasetron using two different internal standards. The data is compiled from separate studies and adheres to the typical acceptance criteria set by regulatory agencies such as the FDA and EMA, which generally require the mean accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and the precision (%CV) not to exceed 15% (20% at the LLOQ).
Table 1: Performance Data for a Bioanalytical Method Using a Structural Analog Internal Standard (Ondansetron)
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Dolasetron | Low | 47.5 | < 10% | < 10% |
| Medium | 475.0 | < 10% | < 10% | |
| High | 2375.0 | < 10% | < 10% | |
| Hydrodolasetron | Low | 28.5 | < 10% | < 10% |
| Medium | 285.5 | < 10% | < 10% | |
| High | 1427.5 | < 10% | < 10% |
Data adapted from a study utilizing ondansetron as the internal standard.[1]
Table 2: Representative Performance Data for a Bioanalytical Method Using a Deuterated Internal Standard (this compound)
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Hydrodolasetron | LLOQ | 1.0 | ≤ 5.0% | ± 5.0% | ≤ 5.0% | ± 5.0% |
| Low | 3.0 | ≤ 4.0% | ± 4.0% | ≤ 4.0% | ± 4.0% | |
| Medium | 50.0 | ≤ 3.0% | ± 3.0% | ≤ 3.0% | ± 3.0% | |
| High | 800.0 | ≤ 2.0% | ± 2.0% | ≤ 2.0% | ± 2.0% |
Note: This data is representative of the expected performance for a method using a deuterated internal standard and is based on typical validation results for similar assays. Specific data for a dolasetron/hydrodolasetron assay using this compound was not available in the reviewed literature.
The use of a deuterated internal standard like this compound is anticipated to yield superior accuracy and precision, particularly in the presence of significant matrix effects, due to its closer physicochemical properties to the analyte.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Bioanalysis of Dolasetron and Hydrodolasetron Using Ondansetron as Internal Standard
This method utilizes a salt-induced phase separation extraction (SIPSE) for sample preparation followed by HPLC-ESI-MS analysis.[1]
1. Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE)
-
To 200 µL of human plasma, add 10 µL of the internal standard working solution (ondansetron, 1.6 µg/mL in acetonitrile).
-
Add 200 µL of a 2 mol/L sodium carbonate aqueous solution.
-
Add 400 µL of acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,400 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile phase for analysis.
2. LC-MS/MS Analysis
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A suitable C18 analytical column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate of 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Dolasetron: [M+H]+ → fragment ion
-
Hydrodolasetron: [M+H]+ → fragment ion
-
Ondansetron (IS): [M+H]+ → fragment ion
-
Method 2: Representative Protocol for Bioanalysis Using this compound Internal Standard
This protocol outlines a typical protein precipitation method followed by LC-MS/MS analysis, a common approach for methods employing a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in a suitable solvent like methanol or acetonitrile).
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
2. LC-MS/MS Analysis
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A suitable C18 analytical column.
-
Mobile Phase: A gradient of mobile phase A (e.g., ammonium formate buffer) and mobile phase B (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate of 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Hydrodolasetron: [M+H]+ → fragment ion
-
This compound (IS): [M+D]+ → fragment ion
-
Mandatory Visualization
Caption: Bioanalytical workflow for the quantification of hydrodolasetron.
References
A Comparative Guide to Internal Standards in LC-MS/MS Assays for Dolasetron and its Metabolite
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for the development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. This guide provides a comparative overview of the linearity and sensitivity of LC-MS/MS assays for the 5-HT3 receptor antagonist dolasetron and its active metabolite, hydrodolasetron, focusing on the performance characteristics when using a structural analog versus a stable isotope-labeled internal standard.
While this guide aims to compare the performance of assays using Hydrodolasetron-d5, a thorough review of scientific literature did not yield a publicly available, validated LC-MS/MS method for dolasetron utilizing its deuterated stable isotope-labeled internal standard, this compound. Therefore, to illustrate the principles and performance differences between a stable isotope-labeled internal standard (SIL-IS) and a structural analog, this guide will compare a validated method for dolasetron that uses a structural analog (ondansetron) with a validated method for a similar 5-HT3 antagonist, ondansetron, which employs a deuterated internal standard (Ondansetron-d3). This comparison will provide valuable insights into the expected performance of such assays.
Performance Comparison of Internal Standards
The selection of an internal standard is a pivotal step in the development of quantitative bioanalytical methods. The ideal internal standard co-elutes with the analyte and experiences identical ionization effects, thereby compensating for variability during sample preparation and analysis. Stable isotope-labeled internal standards are considered the gold standard due to their near-identical physicochemical properties to the analyte. Structural analogs, while not identical, can provide acceptable results if carefully selected and validated.
The following table summarizes the performance characteristics of two LC-MS/MS assays: one for dolasetron and hydrodolasetron using a structural analog internal standard, and another for ondansetron using a stable isotope-labeled internal standard.
| Parameter | Dolasetron/Hydrodolasetron Assay | Ondansetron Assay |
| Internal Standard | Ondansetron (Structural Analog) | Labeled Ondansetron (SIL-IS) |
| Analyte(s) | Dolasetron & Hydrodolasetron | Ondansetron |
| Matrix | Human Plasma | Human Plasma & CSF |
| Linear Range (Dolasetron) | 7.9 - 4750.0 ng/mL[1] | N/A |
| Linear Range (Hydrodolasetron) | 4.8 - 2855.1 ng/mL[1] | N/A |
| Linear Range (Ondansetron) | N/A | 0.25 – 350 ng/mL (Plasma)[2] |
| LLOQ (Dolasetron) | 7.9 ng/mL[1] | N/A |
| LLOQ (Hydrodolasetron) | 4.8 ng/mL[1] | N/A |
| LLOQ (Ondansetron) | N/A | 0.25 ng/mL (Plasma) |
| Correlation Coefficient (r) | > 0.997 | > 0.999 |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and comparing bioanalytical methods. Below are the methodologies for the two compared assays.
Dolasetron/Hydrodolasetron Assay with Structural Analog IS
This method, developed by Deng et al. (2012), utilizes ondansetron as the internal standard for the simultaneous quantification of dolasetron and hydrodolasetron in human plasma.
-
Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE)
-
To 200 µL of plasma, add 10 µL of ondansetron internal standard solution.
-
Add 200 µL of acetonitrile and vortex.
-
Add 2 mol/L sodium carbonate solution to induce phase separation.
-
Vortex and centrifuge the mixture.
-
Transfer 100 µL of the upper acetonitrile layer for analysis.
-
-
Liquid Chromatography
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
-
Mass Spectrometry
-
Instrument: HPLC-ESI-MS.
-
Ionization Mode: Electrospray Ionization (ESI).
-
Detection: Selected Ion Monitoring (SIM).
-
Ondansetron Assay with Stable Isotope-Labeled IS
This method, described by Gnot et al. (2023), employs a labeled ondansetron as the internal standard for the quantification of ondansetron in human plasma and cerebrospinal fluid (CSF).
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 25 µL of plasma or CSF, add the labeled ondansetron internal standard.
-
Alkalize the sample with 0.1 M NaOH.
-
Perform liquid-liquid extraction.
-
-
Liquid Chromatography
-
Instrument: Sciex QTRAP 6500+ mass spectrometer.
-
Chromatographic separation details are not fully specified in the abstract.
-
-
Mass Spectrometry
-
Detection: Multiple Reaction Monitoring (MRM).
-
Visualizing the Workflow and Comparison
To better illustrate the processes, the following diagrams outline the experimental workflow and the logical comparison being made in this guide.
Caption: A generalized workflow for LC-MS/MS bioanalytical assays.
Caption: Logical framework for the internal standard comparison presented.
Discussion
The data presented in the comparison table highlights key differences in the performance of LC-MS/MS assays based on the type of internal standard used. The assay for ondansetron using a stable isotope-labeled internal standard demonstrates a significantly lower limit of quantification (LLOQ) of 0.25 ng/mL in plasma compared to the dolasetron assay using a structural analog, which had LLOQs of 7.9 ng/mL and 4.8 ng/mL for dolasetron and hydrodolasetron, respectively. This suggests that the use of a SIL-IS can lead to a more sensitive assay.
A SIL-IS is the preferred choice for quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, leading to more accurate and precise results. While a structural analog like ondansetron can be used, as demonstrated by Deng et al., there may be differences in extraction recovery and ionization efficiency between the analyte and the internal standard, which can impact the assay's performance, particularly at lower concentrations.
The correlation coefficients for both methods are excellent, indicating good linearity across the calibration range. However, the superior sensitivity of the SIL-IS method is a significant advantage for studies requiring the measurement of low drug concentrations, such as in pharmacokinetic studies with low doses or in specific patient populations.
References
- 1. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hydrodolasetron-d5: A Guide for Laboratory Professionals
The proper disposal of Hydrodolasetron-d5, a deuterated analog of the antiemetic agent Dolasetron, is a critical aspect of laboratory safety and environmental stewardship. Adherence to established disposal protocols is essential to prevent environmental contamination and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Regulatory Framework: A Multi-Agency Approach
In the United States, the disposal of pharmaceutical waste is governed by several key regulations, primarily enforced by the Environmental Protection Agency (EPA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1][2][3][4] The foundational regulation is the Resource Conservation and Recovery Act (RCRA), which provides the EPA with the authority to control hazardous waste from its generation to its ultimate disposal.[1]
While this compound is not classified as a controlled substance by the DEA, its disposal must align with federal, state, and local environmental regulations. A Safety Data Sheet (SDS) for the parent compound, Dolasetron, indicates that it is not classified as a hazardous substance under Regulation (EC) No 1272/2008. However, as a precautionary measure and in line with best practices for all pharmaceutical waste, it is recommended to manage this compound as a hazardous chemical waste unless explicitly determined otherwise by institutional safety officers.
A significant development in pharmaceutical waste management is the EPA's Subpart P of the RCRA regulations, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors. A key provision of Subpart P is the prohibition of sewering (flushing down the drain) of hazardous waste pharmaceuticals.
Step-by-Step Disposal Protocol for this compound
The following protocol is a comprehensive guide for the proper disposal of this compound in a laboratory setting. This procedure is designed to be adapted to specific institutional and local regulatory requirements.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including a laboratory coat, safety glasses, and chemical-resistant gloves.
2. Waste Segregation: At the point of generation, segregate this compound waste from all other waste streams, including regular trash, sharps containers, and biohazardous waste. Do not mix it with non-hazardous waste.
3. Waste Containerization: Place all this compound waste, including any contaminated materials such as pipette tips, vials, and absorbent pads, into a designated, leak-proof, and clearly labeled hazardous waste container.
4. Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and a precise description of the contents.
5. Storage: Store the sealed hazardous waste container in a secure, designated area within the laboratory, away from general traffic and incompatible materials.
6. Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. Provide them with a detailed inventory of the waste.
7. Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with institutional policies and regulatory mandates. This includes retaining copies of waste manifests provided by the disposal company.
Important Precaution: Under no circumstances should this compound be flushed down the drain or disposed of in the regular trash. This practice can lead to the contamination of water supplies and pose a risk to aquatic ecosystems. The primary and recommended method for the final disposal of non-controlled hazardous pharmaceutical waste is incineration at a permitted facility.
Quantitative Data Summary
At present, there is no specific quantitative data, such as disposal concentration limits, available for this compound. The disposal procedure is based on its classification as a pharmaceutical compound and precautionary hazardous waste.
| Parameter | Value | Source |
| Hazardous Classification (Dolasetron) | Not a hazardous substance or mixture | TCI Chemicals SDS |
| Recommended Disposal Method | Incineration | EPA, Stericycle |
Experimental Workflow for Disposal
The process for the disposal of this compound follows a logical workflow designed to ensure safety and compliance.
References
Personal protective equipment for handling Hydrodolasetron-d5
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure when handling Hydrodolasetron-d5. The required level of protection depends on the specific handling activity.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling solid compound (weighing, compounding) | Double chemotherapy gloves, disposable gown, N95 respirator, and face shield.[1] |
| Preparing solutions | Double chemotherapy gloves, disposable gown, and face shield.[1] |
| Administering the compound (in vitro/in vivo) | Chemotherapy gloves and a disposable gown.[1] |
| Handling waste and cleaning spills | Double chemotherapy gloves, disposable gown, face shield, and N95 respirator.[1] |
General PPE Recommendations:
-
Gloves: Chemotherapy gloves that meet the ASTM D6978 standard should be worn.[2] It is recommended to wear two pairs of gloves, especially when compounding, administering, or disposing of the substance. Gloves should be changed every 30 minutes or immediately if they are torn, punctured, or contaminated.
-
Gowns: Disposable, low-permeability gowns with a solid front, long sleeves, and tight-fitting cuffs should be worn to protect the skin and clothing. Gowns should be changed per the manufacturer's recommendations, or every 2-3 hours, or after a spill or splash.
-
Eye Protection: Tightly fitting safety goggles with side-shields are required to protect against splashes.
-
Respiratory Protection: All manipulations of solid this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation. In cases of inadequate ventilation or potential for aerosolization, a NIOSH-approved respirator is necessary.
Experimental Protocols for Safe Handling
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Wipe down the container with a suitable decontaminating agent.
-
Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials.
2. Preparation of Solutions:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Slowly add the diluent to the solid, avoiding vigorous shaking that could create aerosols.
-
After preparation, wipe down the exterior of the container and all surfaces in the work area with a decontaminating solution.
3. Administration:
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.
-
After administration, dispose of all sharps and contaminated materials in appropriate, clearly labeled hazardous waste containers.
4. Spill Management:
-
Minor Spills:
-
Alert others in the area.
-
For liquid spills, cover with absorbent pads.
-
For powder spills, gently cover with damp absorbent pads to avoid creating dust.
-
Trained personnel wearing appropriate PPE should clean the spill.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Contact emergency services.
-
5. Waste Disposal:
-
Dispose of all single-use PPE and contaminated materials in a designated hazardous waste container.
-
Hazardous waste must be placed in a waste container clearly identified with the “Cytotoxic” hazard symbol.
-
Sharps must be placed in rigid, leak-proof containers.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Get medical advice if irritation occurs. |
| Eye Contact | Rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
